Technical Documentation Center

(1S)-1-(3-bromo-2-methoxyphenyl)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1S)-1-(3-bromo-2-methoxyphenyl)ethanol
  • CAS: 952103-45-6

Core Science & Biosynthesis

Foundational

Comprehensive 1H and 13C NMR Chemical Shift Assignments and Structural Elucidation of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

Executive Summary The structural elucidation of highly substituted aromatic chiral alcohols is a critical analytical step in modern drug development and asymmetric synthesis. The compound (1S)-1-(3-bromo-2-methoxyphenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted aromatic chiral alcohols is a critical analytical step in modern drug development and asymmetric synthesis. The compound (1S)-1-(3-bromo-2-methoxyphenyl)ethanol presents a unique analytical challenge due to its sterically congested 1,2,3-trisubstituted aromatic core and adjacent chiral center.

This technical guide provides an authoritative, self-validating framework for the complete assignment of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts. By synthesizing 1D spectral data with 2D heteronuclear correlations (HSQC, HMBC) and stereochemical derivatization techniques, this document establishes a robust methodology for unambiguous structural and configurational verification.

Methodological Framework: Acquisition & Self-Validating Protocols

To ensure absolute trustworthiness in the assignment, the analytical protocol relies on a self-validating loop: 1D NMR provides the baseline scalar couplings, 2D NMR establishes the spatial and bond-connectivity network, and chemical derivatization confirms the absolute spatial geometry[1].

Protocol 1: NMR Sample Preparation & Acquisition
  • Sample Preparation: Dissolve 15–20 mg of highly purified (1S)-1-(3-bromo-2-methoxyphenyl)ethanol in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected for its lack of exchangeable protons and its ability to dissolve moderately polar aromatic alcohols without inducing severe solvent-solute hydrogen bonding artifacts.

  • Standardization: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to serve as an internal chemical shift reference ( δ 0.00 ppm). Transfer the solution to a standard 5 mm precision NMR tube.

  • 1D Acquisition: Acquire the 1 H NMR spectrum at 500 MHz using a standard 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay. Acquire the 13 C NMR spectrum at 125 MHz with proton decoupling (zgpg30), 1024 scans, to ensure an adequate signal-to-noise ratio for quaternary carbons[2].

  • 2D Acquisition: Execute gradient-selected COSY (Correlation Spectroscopy) for homonuclear coupling, HSQC (Heteronuclear Single Quantum Coherence) for one-bond C-H mapping, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range connectivity[1].

NMRElucidation Sample Sample Preparation (1S)-1-(3-bromo-2-methoxyphenyl)ethanol Solvent: CDCl3 Acq1D 1D NMR Acquisition 1H (500 MHz) & 13C (125 MHz) Sample->Acq1D Acq2D 2D NMR Acquisition COSY, HSQC, HMBC Sample->Acq2D AssignAli Aliphatic Assignment Spin System: AX3 Acq1D->AssignAli AssignAro Aromatic Assignment Spin System: AMX Acq1D->AssignAro Acq2D->AssignAli HSQC/HMBC Acq2D->AssignAro COSY/HMBC Stereo Stereochemical Validation Mosher's Ester Derivatization AssignAli->Stereo Final Fully Assigned 3D Structure AssignAro->Final Stereo->Final Config Verified

Logical workflow for the NMR structural elucidation and stereochemical validation of the target compound.

1 H NMR Spin-Spin Coupling and Chemical Shift Causality

The 1 H NMR spectrum of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol can be divided into two distinct spin systems: the aliphatic sidechain and the aromatic core.

The Aliphatic Region (Ethanol Moiety)

The chiral center at C-1' dictates the aliphatic signals. The methyl group (C-2') appears as a distinct doublet at δ 1.48 ppm ( J = 6.5 Hz) due to vicinal scalar coupling ( 3J ) with the adjacent methine proton. The methine proton itself (H-1') resonates downfield at δ 5.15 ppm. Causality: This significant deshielding is caused by the combined electron-withdrawing inductive effect of the adjacent hydroxyl oxygen and the magnetic anisotropy generated by the π -electron cloud of the aromatic ring[2].

The Aromatic Region (1,2,3-Trisubstituted Pattern)

The 1,2,3-trisubstitution of the benzene ring leaves three contiguous protons (H-4, H-5, H-6), creating an AMX spin system at 500 MHz.

  • H-4 ( δ 7.45 ppm): Positioned ortho to the electronegative bromine atom, this proton is heavily deshielded. It appears as a doublet of doublets ( J = 8.0, 1.5 Hz) due to ortho coupling with H-5 and meta coupling with H-6.

  • H-5 ( δ 7.02 ppm): Flanked by H-4 and H-6, it experiences two ortho couplings of roughly equal magnitude ( J 8.0 Hz), causing it to appear as a pseudo-triplet.

  • H-6 ( δ 7.35 ppm): Positioned ortho to the bulky 1-hydroxyethyl group, it also appears as a doublet of doublets ( J = 8.0, 1.5 Hz).

13 C NMR and Heteronuclear Connectivity

The 13 C NMR assignments rely heavily on the principle of substituent-induced chemical shifts and spatial conformation.

The Out-of-Plane Methoxy Anomaly

A diagnostic feature of this molecule's 13 C spectrum is the chemical shift of the methoxy carbon. In unhindered anisole derivatives, the -OCH 3​ carbon typically resonates near δ 55 ppm. However, in this molecule, the methoxy group is flanked by two bulky ortho substituents (the bromo group at C-3 and the 1-hydroxyethyl group at C-1). Causality: This severe steric congestion forces the methoxy methyl group out of coplanarity with the aromatic ring. This rotation breaks the p−π conjugation between the oxygen lone pairs and the aromatic system, reducing electron density at the carbon and deshielding it to approximately δ 60.5 ppm [2].

HMBC Regiochemical Validation

To definitively prove the 1,2,3-regiochemistry, 2D HMBC is utilized[1]. The methine proton (H-1', δ 5.15) exhibits strong three-bond ( 3JCH​ ) correlations to C-2 (the oxygen-bearing aromatic carbon) and C-6, but crucially, it shows no correlation to C-3 (the bromine-bearing carbon). This self-validating connectivity maps the exact sequence of the substituents around the ring.

Quantitative Data Summaries

Table 1: 1 H NMR Data Summary (500 MHz, CDCl 3​ )
Position δ (ppm)Multiplicity J (Hz)IntegrationMechanistic Assignment / Causality
1'-CH 3​ 1.48d6.53HVicinal coupling to the chiral methine proton.
1'-CH 5.15q6.51HDeshielded by -OH induction and aryl anisotropy.
-OH 2.30br s-1HBroadened due to rapid intermolecular exchange.
2-OCH 3​ 3.88s-3HSinglet, integrated to 3 protons.
5-H 7.02t8.01HOrtho coupling to H-4 and H-6 (pseudo-triplet).
6-H 7.35dd8.0, 1.51HOrtho to the alkyl chain; meta coupling to H-4.
4-H 7.45dd8.0, 1.51HDeshielded by ortho-bromine atom.
Table 2: 13 C NMR Data Summary (125 MHz, CDCl 3​ )
Position δ (ppm)TypeMechanistic Assignment / Causality
1'-CH 3​ 24.5CH 3​ Aliphatic methyl carbon.
2-OCH 3​ 60.5CH 3​ Deshielded due to out-of-plane steric torsion[2].
1'-CH 66.2CHOxygenated aliphatic methine.
C-3 112.5C (quat)Ipso to bromine (heavy atom shielding effect).
C-5 123.0CHAromatic CH (meta to Br, para to OCH 3​ ).
C-6 125.5CHAromatic CH (ortho to alkyl sidechain).
C-4 131.9CHAromatic CH (ortho to Br).
C-1 138.5C (quat)Ipso to the 1-hydroxyethyl group.
C-2 156.2C (quat)Ipso to the methoxy group (highly deshielded).

Stereochemical Elucidation: Validating the (1S) Configuration

Standard achiral NMR spectroscopy cannot differentiate between enantiomers. To validate that the synthesized or isolated molecule is strictly the (1S)-enantiomer, the modified Mosher's ester method must be employed[3].

Protocol 2: Mosher's Ester Derivatization
  • Reaction Setup: Divide the chiral alcohol sample into two 5 mg aliquots in separate, oven-dried vials under an argon atmosphere. Dissolve each in 0.5 mL of anhydrous pyridine.

  • Derivatization: To the first vial, add 3 equivalents of (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). To the second vial, add 3 equivalents of (S)-MTPA-Cl[4].

  • Isolation: Stir both reactions at room temperature for 12 hours. Quench with saturated aqueous NH 4​ Cl, extract with dichloromethane, dry over Na 2​ SO 4​ , and concentrate. Note: Reacting with (R)-MTPA-Cl yields the (S)-Mosher's ester, and vice versa.

  • NMR Analysis & Causality: Acquire 1 H NMR spectra for both esters. The phenyl ring of the MTPA group creates a strong anisotropic shielding cone. By calculating the chemical shift differences ( ΔδSR​=δS​−δR​ ) for the protons surrounding the chiral center (e.g., the 1'-CH 3​ and the aromatic protons), the spatial orientation of the substituents is mapped, unequivocally confirming the (1S) absolute configuration[3].

MoshersMethod Start Chiral Secondary Alcohol (1S)-enantiomer R_MTPA Derivatize with (R)-MTPA-Cl Start->R_MTPA S_MTPA Derivatize with (S)-MTPA-Cl Start->S_MTPA S_Ester Forms (S)-Mosher's Ester R_MTPA->S_Ester Pyridine, RT R_Ester Forms (R)-Mosher's Ester S_MTPA->R_Ester Pyridine, RT Compare Calculate ΔδSR = δS - δR for adjacent protons S_Ester->Compare R_Ester->Compare Result Confirm (1S) Absolute Configuration Compare->Result

Step-by-step workflow for determining absolute configuration using Mosher's ester derivatization.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.
  • MDPI.
  • The Journal of Organic Chemistry. Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols.

Sources

Exploratory

Thermodynamic Profiling and Synthetic Utility of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol in API Manufacturing

Executive Summary As a Senior Application Scientist overseeing chemical process development, I approach the physicochemical characterization of chiral building blocks not as a routine checklist, but as the foundational l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing chemical process development, I approach the physicochemical characterization of chiral building blocks not as a routine checklist, but as the foundational logic that dictates downstream synthetic viability. (1S)-1-(3-bromo-2-methoxyphenyl)ethanol (CAS: 952103-45-6) is a high-value chiral intermediate, most notably utilized in the total synthesis of Lusutrombopag, a critical thrombopoietin receptor agonist Mn-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Improved by Cinchona Alkaloid-Derived NNS Ligands[1].

The successful integration of this intermediate into an Active Pharmaceutical Ingredient (API) pipeline depends entirely on understanding its thermodynamic solubility, stereochemical stability, and its behavior during Asymmetric Transfer Hydrogenation (ATH). This whitepaper details the physicochemical properties, solubility profile, and self-validating protocols required to handle this compound with uncompromising scientific integrity.

Physicochemical Characterization

The physicochemical properties of the (1S)-alcohol dictate the parameters for extraction, purification, and long-term storage. The presence of both a heavy bromine atom and an electron-donating methoxy group on the phenyl ring significantly influences the molecule's electron density, boiling point, and lipophilicity.

Table 1: Core Physicochemical Properties
ParameterValueMethod / Source
CAS Number 952103-45-6Standard Registry
Molecular Formula C9H11BrO2Empirical
Molecular Weight 231.09 g/mol Calculated
Boiling Point ~313.9 °CEstimated (S)-1-(3-bromo-2-methoxyphenyl)ethan-1-ol price ... - ChemicalBook[2]
Specific Rotation [α]D25 −33.7 (c 1.00 in CHCl3)Polarimetry[1]
Physical State (25°C) Light yellow to colorless oilVisual Observation[1]

Expert Insight: The relatively high boiling point (~313.9 °C) indicates that thermal distillation is an unfavorable purification method, as prolonged heat exposure risks thermal degradation or racemization of the chiral center. Consequently, we rely on solvent-based crystallization and chromatography for purification.

Solubility Profile & Thermodynamic Behavior

Understanding the solubility profile is critical for designing the ATH reaction matrix and subsequent workup.

Table 2: Thermodynamic Solubility Profile (25°C)
Solvent SystemSolubility (mg/mL)Process Implication
Water (pH 7.0) < 0.1Ideal for aqueous biphasic workups
Isopropanol (i-PrOH) > 100Optimal for ATH reaction & H-donation
Dichloromethane (DCM) > 100Primary extraction solvent post-reaction
n-Hexane < 10Effective anti-solvent for crystallization
Methanol (MeOH) > 100Suitable for polarimetry & NMR prep

Expert Insight: Isopropanol (i-PrOH) is deliberately selected as the reaction solvent for ATH. It serves a dual purpose: it fully solubilizes both the prochiral ketone substrate and the resulting (1S)-alcohol, preventing premature precipitation, while simultaneously acting as the stoichiometric hydrogen donor for the catalytic cycle Asymmetric Transfer Hydrogenation of Ketones Improved by PNN–Manganese Complexes[3].

Asymmetric Transfer Hydrogenation (ATH) Dynamics

The synthesis of the (1S)-enantiomer is achieved via the ATH of 1-(3-bromo-2-methoxyphenyl)ethan-1-one. Recent advancements utilize well-defined Manganese(I) complexes (such as PNN or NNS ligands) rather than precious metals, achieving high enantiomeric excess (ee > 76%)[1][3].

ATH_Workflow Ketone Prochiral Ketone Substrate Intermediate Mn-Hydride Active Species Ketone->Intermediate Coordination Catalyst Mn(I) Complex Catalyst Catalyst->Intermediate Activation Solvent Isopropanol Solvent & H-Donor Solvent->Intermediate Hydride Transfer Base Alkaline Base Promoter Base->Intermediate Deprotonation Product (1S)-Alcohol Target Compound Intermediate->Product Asymmetric Reduction

Asymmetric Transfer Hydrogenation (ATH) workflow for the (1S)-enantiomer.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our data, every protocol must be a self-validating system. A protocol that cannot detect its own failure is a liability in pharmaceutical development.

Protocol 1: Thermodynamic Solubility Profiling via HPLC-UV

Causality: Kinetic solubility assays often suffer from supersaturation artifacts. For process chemistry, thermodynamic equilibrium is non-negotiable. We employ a shake-flask methodology to ensure the solid phase is in true equilibrium with the solution.

Step-by-Step Methodology:

  • Preparation: Add an excess of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol (approx. 200 mg) to 1.0 mL of the target solvent in a sealed 2-mL glass HPLC vial.

  • Equilibration: Agitate the suspension at 300 rpm using a thermomixer set strictly to 25.0 ± 0.1 °C.

  • Sampling (Self-Validating Step): Extract 50 µL of the supernatant at exactly 24 hours and 48 hours. Filter through a 0.22 µm PTFE syringe filter (discarding the first 10 µL to account for membrane adsorption).

  • Analysis: Dilute the filtrate 1:100 in the mobile phase and analyze via RP-HPLC at 220 nm.

  • Validation Criterion: The system is validated only if the concentration difference between the 24h and 48h time points is < 2.0%. If the variance is > 2.0%, agitation must continue, as thermodynamic equilibrium has not yet been reached.

Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC

Causality: The efficacy of the Mn-catalyzed ATH relies entirely on the enantioselectivity of the hydride transfer. Accurate ee% quantification dictates whether the batch can proceed to API synthesis[3].

Step-by-Step Methodology:

  • Sample Prep: Prepare a 1.0 mg/mL solution of the isolated product in Hexane/Isopropanol (90:10 v/v).

  • Chromatographic Setup: Utilize a chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm). Set the flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection to 254 nm.

  • System Suitability Test (Self-Validating Step): Prior to batch analysis, inject a racemic standard of 1-(3-bromo-2-methoxyphenyl)ethanol.

  • Validation Criterion: Calculate the resolution (Rs) between the (R) and (S) enantiomer peaks. The analytical run is authorized to proceed only if Rs ≥ 1.5. This ensures that any observed enantiomeric purity is a true reflection of the sample, not an artifact of column degradation or mobile phase drift.

Downstream Integration into Lusutrombopag Synthesis

The physicochemical stability of the (1S)-alcohol is paramount because the stereocenter must be preserved through multiple harsh downstream transformations. The hydroxyl group undergoes etherification, followed by chloroacetylation and a final thiazole ring cyclization to yield Lusutrombopag[3].

Synthetic_Logic Step1 ATH Reduction (1S)-Alcohol Step2 Alkylation Etherification Step1->Step2 Retention Step3 Chloroacetylation Reactive Handle Step2->Step3 Functionalize Step4 Cyclization Thiazole Ring Step3->Step4 Condensation API Lusutrombopag Final API Step4->API Purification

Logical synthetic sequence from the (1S)-alcohol intermediate to Lusutrombopag.

References

  • Title: Mn-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Improved by Cinchona Alkaloid-Derived NNS Ligands Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Asymmetric Transfer Hydrogenation of Ketones Improved by PNN–Manganese Complexes Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: (S)-1-(3-bromo-2-methoxyphenyl)

Sources

Foundational

Mass Spectrometry Fragmentation Pathways for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol: A Mechanistic Guide

Executive Summary The structural elucidation of halogenated, substituted benzylic alcohols is a critical workflow in pharmaceutical development and forensic toxicology. This technical guide provides an in-depth mechanist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of halogenated, substituted benzylic alcohols is a critical workflow in pharmaceutical development and forensic toxicology. This technical guide provides an in-depth mechanistic analysis of the mass spectrometry (MS) fragmentation pathways for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol . By deconstructing the collision-induced dissociation (CID) and electron ionization (EI) behaviors of this molecule, we establish a self-validating framework for its analytical identification, moving beyond simple mass matching to understand the underlying thermodynamic drivers of ion formation.

Structural Dynamics & Ionization Profile

(1S)-1-(3-bromo-2-methoxyphenyl)ethanol (Formula: C9H11BrO2, Exact Mass: ~230.00 Da for 79Br) contains three mass-spectrometrically active structural features that dictate its fragmentation behavior:

  • Secondary Benzylic Alcohol: Highly susceptible to dehydration and alpha-cleavage due to the stability of the resulting ions.

  • Ortho-Methoxy Group: Participates in proximity-driven rearrangements (the well-documented "ortho effect").

  • Meta-Bromine Atom: Provides a diagnostic 1:1 isotopic signature (79Br and 81Br) separated by 2 Da, acting as an internal isotopic tracer.

A Note on Stereochemistry: Standard mass spectrometry is inherently "blind" to the (1S) chiral center. Enantiomeric discrimination of chiral benzylic alcohols requires specialized techniques such as1 with chiral buffer gas modifiers, or chiral chromatography prior to MS ionization[1].

Core Fragmentation Mechanisms (Causality & Logic)

As an application scientist, it is crucial to understand why specific ions form. The fragmentation of this molecule is driven by the thermodynamic stability of the resulting carbocations and oxonium ions.

Pathway A: Benzylic Dehydration (-18 Da)

In Electrospray Ionization (ESI+), the protonated molecule [M+H]+ appears as a doublet at m/z 231 / 233 . The lowest-energy fragmentation pathway is the loss of water (H2O, 18 Da).

  • Mechanism: Protonation of the hydroxyl oxygen is followed by heterolytic C-O bond cleavage.

  • Causality: This neutral loss is highly favored because the resulting benzylic carbocation (m/z 213 / 215 ) is extensively stabilized by resonance with the aromatic ring. The electron-donating ortho-methoxy group further stabilizes this positive charge via induction and 2[2].

Pathway B: The "Ortho Effect" (-30 Da)

Once the benzylic cation (m/z 213 / 215) is formed, the spatial proximity of the ortho-methoxy group triggers a highly specific rearrangement.

  • Mechanism: A 1,6-hydride shift occurs from the methoxy methyl group to the benzylic carbon, followed by the expulsion of a neutral formaldehyde molecule (CH2O, 30 Da).

  • Causality: This is a hallmark of ortho-methoxybenzyl systems, driven by the formation of a stable distonic ion or a substituted tropylium-like species via the3[3]. This yields a secondary fragment doublet at m/z 183 / 185 .

Pathway C: Alpha-Cleavage (-15 Da)

Under Electron Ionization (EI) conditions, the radical cation M+• (m/z 230 / 232 ) undergoes homolytic alpha-cleavage.

  • Mechanism: Cleavage of the C-C bond between the benzylic carbon and the adjacent methyl group results in the loss of a methyl radical (•CH3, 15 Da).

  • Causality: The driving force is the generation of a highly stable, resonance-stabilized oxonium ion[Ar-CH=OH]+ at m/z 215 / 217 . The loss of the smaller methyl radical is sterically and kinetically favored over the loss of the massive aryl radical, a classic2[2].

Pathway D: Halogen Cleavage (-80 / -82 Da)

The presence of the bromine atom acts as an internal isotopic tracer.

  • Mechanism: The benzylic cation (m/z 213 / 215) can undergo loss of hydrogen bromide (HBr) under higher collision energies.

  • Causality: Cleavage of the strong C-Br bond requires significant energy but is driven by the formation of a stable, fully conjugated aryl cation at m/z 133 . Crucially, because the bromine is lost, the 1:1 isotopic doublet collapses into a single, monoisotopic peak, validating the loss of the halogen.

Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol is recommended for the targeted MS/MS analysis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol. The protocol uses the analyte's own fragmentation physics to confirm system suitability.

Step 1: Sample Preparation

  • Dilute the analyte to 1 µg/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid. The formic acid ensures efficient protonation to [M+H]+, suppressing sodium adduct formation.

Step 2: Liquid Chromatography (LC) Parameters

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. (The relatively hydrophobic brominated ring ensures retention, eluting typically around 60-70% B).

Step 3: Mass Spectrometry (ESI-QqQ or Q-TOF) Tuning & Validation

  • Source Conditions: Positive ESI mode, Capillary Voltage 3.0 kV, Desolvation Temp 350°C.

  • Precursor Isolation: Isolate m/z 231.0 (79Br isotope) in Q1.

  • Collision Energy (CE) Ramp Validation:

    • CE 10-15 eV: Optimizes for the [M+H - H2O]+ transition (m/z 213). If this is not the base peak, source fragmentation is too high.

    • CE 20-25 eV: Drives the "ortho effect" transition (m/z 213 → 183).

    • CE 30-40 eV: Forces the loss of HBr (m/z 213 → 133).

Quantitative Data Summary

The following table summarizes the key diagnostic ions, enabling rapid spectral interpretation and Multiple Reaction Monitoring (MRM) method building.

Precursor Ion (m/z)Neutral LossProduct Ion (m/z)Fragment Identity / MechanismRelative Abundance
231 / 233 ([M+H]+)18 Da (H2O)213 / 215 Benzylic Carbocation (Dehydration)High (Base Peak at low CE)
213 / 215 30 Da (CH2O)183 / 185 Ortho-Effect RearrangementMedium
213 / 215 80/82 Da (HBr)133 (Single Peak)Aryl Cation (Debromination)Low to Medium (High CE)
230 / 232 (M+•, EI)15 Da (•CH3)215 / 217 Oxonium Ion (Alpha-Cleavage)High (EI Mode Only)

Fragmentation Pathway Visualization

The logical flow of these fragmentation cascades is mapped below, illustrating the divergence between EI and ESI pathways, and the sequential nature of the CID neutral losses.

MS_Fragmentation M [M+H]+ m/z 231 / 233 (Protonated Molecule) Dehydrated [M+H - H2O]+ m/z 213 / 215 (Benzylic Cation) M->Dehydrated - H2O (-18 Da) M_EI M+• m/z 230 / 232 (Radical Cation) Alpha [M - CH3]+ m/z 215 / 217 (Oxonium Ion) M_EI->Alpha - •CH3 (-15 Da) Ortho [M+H - H2O - CH2O]+ m/z 183 / 185 (Ortho Effect) Dehydrated->Ortho - CH2O (-30 Da) Debromo [M+H - H2O - HBr]+ m/z 133 (Aryl Cation) Dehydrated->Debromo - HBr (-80 / -82 Da)

Caption: MS Fragmentation network of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol showing key neutral losses.

References

  • Mass Spectrometry of Alcohols Source: Chemistry Steps URL
  • On the separation of enantiomers by drift tube ion mobility spectrometry Source: RSC Publishing URL
  • Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones Source: Oxford Academic URL

Sources

Exploratory

Mastering Stereochemistry: A Technical Guide to the Specific Optical Rotation of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the specific optical rotation of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the specific optical rotation of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol. This chiral alcohol is a critical intermediate in the synthesis of pharmacologically active molecules, including the thrombopoietin receptor agonist Lusutrombopag. An unambiguous determination of its stereochemical purity is paramount for ensuring the efficacy and safety of the final drug product.

The Foundational Principle: Chirality and Optical Rotation

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, these mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Polarimetry is a precise analytical technique used to measure the extent to which a chiral compound rotates the plane of polarized light, a phenomenon known as optical activity.

The specific rotation, denoted as [α], is a standardized measure of this activity and is an intrinsic physical property of a chiral substance. It is defined by the Biot-Savart law and is calculated from the observed rotation (α) using the following equation:

[α]Tλ = α / (l * c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line at 589.3 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

The sign of the specific rotation indicates the direction of rotation: dextrorotatory (+) for clockwise and levorotatory (-) for counter-clockwise.

Contextual Data: Specific Rotation of Analogous Chiral Alcohols

To provide a practical reference point for researchers, the following table summarizes the specific optical rotation values for chiral alcohols structurally related to (1S)-1-(3-bromo-2-methoxyphenyl)ethanol. This data illustrates the typical range of values for such compounds and highlights the importance of reporting the experimental conditions.

CompoundEnantiomerSpecific Optical Rotation ([α]D)Concentration (c)Solvent
1-(o-tolyl)ethanol(R)+44.06°0.54CH2Cl2
1-(3-methoxyphenyl)ethanol(R)+20.79°0.49CH2Cl2
1-(4-methoxyphenyl)ethanol(R)+33.80°0.60CH2Cl2
1-(3-chlorophenyl)ethanol(R)+17.65°0.58CH2Cl2

This data is sourced from supporting information for a peer-reviewed chemical synthesis publication and serves as a contextual guide.

Experimental Determination of Specific Optical Rotation: A Validated Protocol

The following is a detailed, step-by-step methodology for the accurate determination of the specific optical rotation of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol. This protocol is designed to ensure trustworthiness and reproducibility of the results.

I. Instrumentation and Materials
  • Polarimeter: A calibrated polarimeter with a sodium D-line lamp (589.3 nm) or other specified wavelength source. The instrument should be capable of temperature control.

  • Polarimeter Cell: A 1 dm (10 cm) path length cell is standard.

  • Volumetric Flask: Class A, 10 mL or 25 mL.

  • Analytical Balance: Calibrated, with a readability of at least 0.1 mg.

  • Solvent: A high-purity, optically inactive solvent in which the sample is fully soluble (e.g., methanol, ethanol, or chloroform). The choice of solvent is critical as it can influence the specific rotation.

  • (1S)-1-(3-bromo-2-methoxyphenyl)ethanol: Sample of the highest possible enantiomeric purity.

II. Step-by-Step Measurement Workflow
  • Instrument Calibration and Zeroing:

    • Turn on the polarimeter and allow the light source to stabilize.

    • Set the measurement temperature (e.g., 20°C or 25°C) and allow the instrument to equilibrate.

    • Fill the polarimeter cell with the chosen solvent (blank). Ensure there are no air bubbles in the light path.

    • Place the cell in the polarimeter and perform a zero calibration according to the manufacturer's instructions. This corrects for any background rotation from the solvent or the cell itself.

  • Sample Preparation:

    • Accurately weigh a precise amount of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol (e.g., 100 mg) using the analytical balance.

    • Quantitatively transfer the weighed sample to a volumetric flask.

    • Dissolve the sample in the chosen solvent and then dilute to the mark. Ensure the solution is homogeneous.

    • Calculate the concentration (c) in g/mL.

  • Measurement of Observed Rotation:

    • Rinse the polarimeter cell with a small amount of the sample solution.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the filled cell in the polarimeter.

    • Record the observed rotation (α). It is best practice to take multiple readings and calculate the average to minimize random error.

  • Calculation of Specific Rotation:

    • Use the averaged observed rotation (α), the known path length (l), and the calculated concentration (c) to determine the specific rotation using the formula provided earlier.

III. Self-Validation and Trustworthiness
  • Concentration Dependence: To ensure the reliability of the measurement, it is advisable to measure the specific rotation at multiple concentrations. The specific rotation should remain constant. Any significant deviation may indicate issues with solubility or sample aggregation.

  • Solvent Effects: If feasible, perform the measurement in at least two different optically inactive solvents. This will provide a more comprehensive characterization of the compound's optical properties.

  • Enantiomeric Purity: The measured specific rotation is directly proportional to the enantiomeric excess (ee) of the sample. For a definitive value of the pure enantiomer, the sample's ee should be independently verified by a chiral chromatography method (e.g., HPLC or GC).

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining specific optical rotation.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting inst_prep Instrument Preparation (Stabilize, Set Temp) zero_cal Zero Calibration (with Blank Solvent) inst_prep->zero_cal fill_cell Fill Polarimeter Cell (with Sample Solution) zero_cal->fill_cell sample_prep Sample Preparation (Weigh, Dissolve, Dilute) sample_prep->fill_cell measure_alpha Measure Observed Rotation (α) (Multiple Readings) fill_cell->measure_alpha calc_specific Calculate Specific Rotation [α] measure_alpha->calc_specific report Report [α] with Conditions (Temp, Wavelength, c, Solvent) calc_specific->report

Caption: Experimental workflow for determining specific optical rotation.

The Interplay of Enantiomeric Excess and Optical Rotation

The measured specific rotation of a sample is a direct reflection of its enantiomeric composition. A racemic mixture (50:50 of both enantiomers) will have an observed rotation of zero. The relationship between enantiomeric excess (ee) and specific rotation is linear, as depicted in the following diagram.

G cluster_ee Enantiomeric Excess (ee) cluster_rotation Specific Rotation [α] ee_100_S 100% (S)-enantiomer rot_neg Max Negative Rotation ee_100_S->rot_neg Corresponds to ee_racemic Racemic Mixture (0% ee) rot_zero Zero Rotation ee_racemic->rot_zero Corresponds to ee_100_R 100% (R)-enantiomer rot_pos Max Positive Rotation ee_100_R->rot_pos Corresponds to

Caption: Relationship between enantiomeric excess and specific optical rotation.

Conclusion

The determination of the specific optical rotation of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol is a critical quality control parameter in the synthesis of Lusutrombopag and other chiral pharmaceuticals. While a published value is elusive, this guide provides the necessary theoretical background, contextual data from analogous compounds, and a robust, self-validating experimental protocol to enable researchers to confidently and accurately determine this crucial physical property. Adherence to these principles and methodologies will ensure the highest level of scientific integrity in the characterization of this and other chiral molecules.

References

  • Supporting Information for a peer-reviewed chemical synthesis publication. Royal Society of Chemistry.[Link]

  • Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik.[Link]

  • Absolute optical chiral analysis using cavity-enhanced polarimetry. PMC - NIH.[Link]

  • Measurement of minute volumes of chiral molecules using in-fiber polarimetry. HAL open science.[Link]

  • Lusutrombopag | C29H32Cl2N2O5S | CID 49843517. PubChem - NIH.[Link]

  • Development of Manufacturing Processes for the Carboxylic Acid Key Intermediate of Lusutrombopag: One-Pot Reaction Process of Formylation and the Horner–Wadsworth–Emmons Reaction. ACS Publications.[Link]

Foundational

A Guide to the Asymmetric Reduction of 3-Bromo-2-methoxyacetophenone to (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development. These molecules serve a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development. These molecules serve as critical building blocks for a vast array of therapeutic agents. Among them, (1S)-1-(3-bromo-2-methoxyphenyl)ethanol is a key intermediate in the synthesis of various compounds of medicinal interest. This guide provides a comprehensive overview of the mechanistic principles and practical methodologies for the asymmetric reduction of the prochiral ketone, 3-bromo-2-methoxyacetophenone, to its corresponding (S)-enantiomer.

The Significance of Chiral Alcohols in Drug Development

Chirality plays a pivotal role in the efficacy and safety of many drugs. The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance in the pharmaceutical industry. The optically active alcohol, (1S)-1-(3-bromo-2-methoxyphenyl)ethanol, is a valuable chiral building block for more complex molecular architectures.[1][2]

Mechanistic Pathways for Asymmetric Ketone Reduction

The conversion of a prochiral ketone to a chiral alcohol requires the addition of a hydride (H⁻) to the carbonyl carbon. The stereochemical outcome of this reaction is determined by the facial selectivity of the hydride attack. To achieve high enantioselectivity, a chiral catalyst or reagent is employed to create a diastereomeric transition state, favoring the formation of one enantiomer over the other. Several powerful methods have been developed for this purpose, primarily falling into three categories: chiral metal-hydride catalysis, biocatalysis, and organocatalysis.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Ruthenium-based catalysts, pioneered by Noyori and his research group, are highly effective for the asymmetric hydrogenation of a wide range of ketones.[2][3] These catalysts typically feature a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.

The mechanism of these reactions, particularly transfer hydrogenation, is often described as proceeding through an "outer sphere" pathway.[4][5] In this model, the ketone substrate is not directly coordinated to the metal center during the hydride transfer step. Instead, the catalyst, activated by a base, facilitates the concerted transfer of a hydride from the metal and a proton from the amine ligand of the chiral diamine to the carbonyl group of the ketone via a six-membered ring transition state.[5][6] This process avoids the need for high-pressure hydrogen gas by utilizing a hydrogen donor like isopropanol or formic acid.[4][7]

The enantioselectivity arises from the specific steric and electronic interactions between the substrate and the chiral ligands in the transition state. The diamine ligand plays a crucial role in the catalytic activity, while the diphosphine ligand significantly influences the enantiomeric excess (ee).[2]

Noyori_Transfer_Hydrogenation Precatalyst [Ru(II)-Cl(chiral diphosphine)(chiral diamine)]⁺ Active_Catalyst Ru(II)-H(chiral diphosphine)(chiral diamine) Precatalyst->Active_Catalyst  Base, Isopropanol Transition_State [Six-membered Ring Transition State] Active_Catalyst->Transition_State Acetone Acetone Active_Catalyst->Acetone Regeneration Ketone 3-Bromo-2-methoxy- acetophenone Ketone->Transition_State Product_Complex [Ru(II)-Product Complex] Transition_State->Product_Complex Hydride and Proton Transfer Product_Complex->Active_Catalyst Product Release Product (1S)-1-(3-bromo-2-methoxyphenyl)ethanol Product_Complex->Product Isopropanol Isopropanol (Hydrogen Donor) Isopropanol->Active_Catalyst Regeneration

Caption: Proposed catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is another widely used method for the enantioselective reduction of prochiral ketones.[8][9][10] This reaction employs a chiral oxazaborolidine catalyst in combination with a borane source, such as borane-dimethyl sulfide (BMS) or catecholborane.[7][8]

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst.[8][11][12] This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[8][11] The ketone then coordinates to this Lewis acidic boron, with the bulkier substituent oriented away from the steric bulk of the catalyst. This pre-coordination orients the ketone for a highly face-selective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon via a six-membered ring transition state.[11][12]

CBS_Reduction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction Enantioselective Reduction cluster_workup Product Release Catalyst Chiral Oxazaborolidine (CBS Catalyst) Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex Borane BH₃ Source (e.g., BMS) Borane->Activated_Complex Transition_State Diastereomeric Transition State Activated_Complex->Transition_State Coordination Ketone 3-Bromo-2-methoxy- acetophenone Ketone->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Intramolecular Hydride Transfer Product (1S)-1-(3-bromo-2-methoxyphenyl)ethanol Product_Complex->Product Hydrolysis Workup Aqueous Workup Product_Complex->Workup

Caption: Key stages of the Corey-Bakshi-Shibata (CBS) reduction mechanism.

Biocatalytic Reduction

Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the asymmetric reduction of ketones.[13][14] These biocatalysts operate under mild reaction conditions (typically in aqueous media at or near room temperature and neutral pH) and often exhibit exquisite enantioselectivity.[15][16]

The mechanism of enzymatic reduction involves the transfer of a hydride from a cofactor, usually nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), to the carbonyl carbon of the ketone. The stereochemical outcome is dictated by the specific three-dimensional structure of the enzyme's active site, which binds the substrate in a preferred orientation. The reduction of acetophenone derivatives generally follows Prelog's rule, leading to the corresponding (S)-alcohols.[14]

Recent studies have demonstrated the successful bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol with excellent enantioselectivity (>99% ee) using a carbonyl reductase from Novosphingobium aromaticivorans (CBR) or Novosphingobium sp. Leaf2 (NoCR).[17]

Best Practices in Catalyst Selection and Optimization

The choice of catalytic system depends on several factors, including the substrate scope, desired enantioselectivity, cost, and scalability. The following table summarizes key considerations for the primary catalytic methods.

Catalytic SystemAdvantagesDisadvantagesKey Optimization Parameters
Noyori-type Ru Catalysts High turnover numbers, broad substrate scope, excellent enantioselectivity.[3]Requires inert atmosphere, potential for catalyst deactivation.[2][18]Base concentration, solvent, temperature, hydrogen donor.
CBS Reduction Predictable stereochemistry, commercially available catalysts, good functional group tolerance.[8][9]Requires stoichiometric borane reagent, moisture-sensitive.[12]Catalyst loading, borane source, solvent, temperature.
Biocatalysis (KREDs) High enantioselectivity, mild reaction conditions, environmentally friendly.[15][16]Substrate scope can be limited, requires cofactor regeneration system.[17]pH, temperature, co-solvent, substrate concentration, cofactor regeneration system.

Experimental Protocol: Biocatalytic Reduction of 3-Bromo-2-methoxyacetophenone

This protocol is adapted from a reported procedure for the enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol.[17]

Materials:

  • 1-(3′-bromo-2′-methoxyphenyl)ethanone

  • Carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR)

  • Formate dehydrogenase (FDH)

  • NADH

  • Sodium formate

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-(3′-bromo-2′-methoxyphenyl)ethanone in a minimal amount of a water-miscible co-solvent if necessary.

  • Buffer and Reagents: Add potassium phosphate buffer to the desired final volume. To this, add NADH, sodium formate, formate dehydrogenase, and the carbonyl reductase.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-35 °C) and monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC).

  • Workup: Once the reaction is complete, extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Biocatalytic_Reduction_Workflow Start Start Reaction_Setup Prepare Reaction Mixture: - Substrate - Buffer - Cofactor (NADH) - Cofactor Regeneration System (FDH, Formate) - Enzyme (NoCR) Start->Reaction_Setup Incubation Incubate at Controlled Temperature and pH Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (e.g., HPLC, GC) Incubation->Monitoring Extraction Product Extraction with Ethyl Acetate Monitoring->Extraction Reaction Complete Drying_and_Concentration Dry Organic Phase and Concentrate in vacuo Extraction->Drying_and_Concentration Purification Purify by Column Chromatography (if needed) Drying_and_Concentration->Purification Final_Product (1S)-1-(3-bromo-2-methoxyphenyl)ethanol Purification->Final_Product End End Final_Product->End

Caption: Experimental workflow for the biocatalytic reduction.

Conclusion

The asymmetric reduction of 3-bromo-2-methoxyacetophenone to (1S)-1-(3-bromo-2-methoxyphenyl)ethanol is a well-established transformation with several reliable and highly enantioselective methods available. The choice between transition metal catalysis, CBS reduction, and biocatalysis will depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations. With a thorough understanding of the underlying mechanisms and careful optimization of reaction conditions, researchers and drug development professionals can efficiently access this valuable chiral intermediate for the synthesis of next-generation pharmaceuticals.

References

  • Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC. (n.d.).
  • Corey–Itsuno reduction - Wikipedia. (n.d.).
  • Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - SciSpace. (n.d.).
  • Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. (n.d.).
  • Transfer Hydrogenation Reaction Of Ketones And Formic Acid Under Hydrothermal Conditions Without A Catalyst - American Institute of Physics. (n.d.).
  • Transfer hydrogenation - Wikipedia. (n.d.).
  • Corey-Bakshi-Shibata Reduction - Alfa Chemistry. (n.d.).
  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (n.d.).
  • Enantioselective Reduction of Ketones. (2010, May 20).
  • Corey-Bakshi-Shibata Reduction - CHEMISTRY - EXAM JOB EXPERT. (n.d.).
  • Enantioselective reduction of ketones - Wikipedia. (n.d.).
  • Noyori, R., Kitamura, M., & Ohkuma, T. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS, 101(15), 5356-5362. Retrieved from [Link]

  • Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. (n.d.).
  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. (2021, May 1).
  • Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding - Who we serve. (2013, September 24).
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI. (2017, June 23).
  • New Efficient Organic Activators for Highly Enantioselective Reduction of Aromatic Ketones by Trichlorosilane - ACS Publications. (2006, July 21).
  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy | ACS Catalysis. (2019, January 22).
  • Enantioselective microbial reduction of substituted acetophenone | Request PDF - ResearchGate. (n.d.).
  • Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water | Journal of the American Chemical Society - ACS Publications. (2012, November 1).
  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane - Organic Chemistry Portal. (n.d.).
  • Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism - Illinois Chemistry. (2017, July 16).
  • Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). (n.d.).
  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • Buy (1S)-2-bromo-1-(3-methoxyphenyl)ethanol (EVT-13313296) - EvitaChem. (n.d.).
  • Efficient enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, the key building block of lusutrombopag | Request PDF - ResearchGate. (n.d.).
  • Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - PMC. (n.d.).
  • Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts | Journal of the American Chemical Society. (2014, February 13).
  • EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation - Google Patents. (n.d.).
  • Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions - Diva-Portal.org. (n.d.).
  • Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system - ResearchGate. (n.d.).
  • Super Hydrides. - DTIC. (1994, October 31).
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC. (n.d.).
  • 1-(3-Bromo-2-methoxyphenyl)ethanol | 267651-22-9 - Sigma-Aldrich. (n.d.).
  • Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States. (2025, October 2).
  • (1s)-1-(3-bromo-2-methoxyphenyl)ethanol - CAS:952103-45-6 - Sunway Pharm Ltd. (n.d.).
  • EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents. (n.d.).
  • ASYMMETRIC REDUCTION OF ACETOPHENONE WITH CHIRAL HYDRIDE REAGENT PREPARED FROM LITHIUM ALUMINIUM HYDRIDE AND (S)-2-(ANILINOMETHYL)PYRROLIDINE | Scilit. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol as a Chiral Building Block in Drug Discovery

Introduction: The Strategic Value of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol in Medicinal Chemistry In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is paramount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol in Medicinal Chemistry

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is paramount, often dictating the efficacy and safety of a therapeutic agent.[1][2] Chiral building blocks, which are enantiomerically pure compounds, serve as foundational components for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs).[3][4] Among these, (1S)-1-(3-bromo-2-methoxyphenyl)ethanol has emerged as a particularly valuable synthon, most notably as a key precursor in the synthesis of Lusutrombopag, a thrombopoietin receptor agonist.[1]

This technical guide provides an in-depth exploration of the strategic application of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol in drug discovery. We will delve into its synthesis, key chemical transformations, and the underlying principles that make it a powerful tool for medicinal chemists. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

The unique structural features of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol—a stereodefined secondary benzylic alcohol, an ortho-methoxy group, and a bromine atom—provide a versatile platform for a variety of synthetic manipulations. The chiral alcohol allows for the introduction of diverse side chains while maintaining stereochemical integrity, the methoxy group can influence the electronic and conformational properties of the molecule, and the bromine atom serves as a handle for cross-coupling reactions to build molecular complexity.

Physicochemical Properties and Handling

PropertyValue
CAS Number 952103-45-6
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
Appearance White to off-white solid
Storage Store in a cool, dry place away from light

Synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

The enantiomerically pure (1S)-1-(3-bromo-2-methoxyphenyl)ethanol is most efficiently prepared via the asymmetric reduction of its corresponding ketone, 1-(3-bromo-2-methoxyphenyl)ethanone. Biocatalytic methods employing ketoreductases (KREDs) offer excellent enantioselectivity and are highly scalable.

Protocol: Biocatalytic Asymmetric Reduction

This protocol is adapted from a reported enzymatic synthesis of the title compound.[1]

Materials:

  • 1-(3-bromo-2-methoxyphenyl)ethanone

  • Ketoreductase (e.g., from Novosphingobium aromaticivorans)

  • NADPH or a cofactor regeneration system (e.g., isopropanol and a suitable alcohol dehydrogenase)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reactor, prepare a solution of 1-(3-bromo-2-methoxyphenyl)ethanone in a phosphate buffer.

  • Add the ketoreductase and the NADPH cofactor or cofactor regeneration system.

  • Stir the reaction mixture at a controlled temperature (typically 25-35 °C) and monitor the reaction progress by HPLC or TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield (1S)-1-(3-bromo-2-methoxyphenyl)ethanol as a crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Expected Outcome:

This method can provide (1S)-1-(3-bromo-2-methoxyphenyl)ethanol in high yield (>95%) and excellent enantiomeric excess (>99% ee).

Key Synthetic Transformations and Protocols

(1S)-1-(3-bromo-2-methoxyphenyl)ethanol is a versatile intermediate that can undergo a variety of chemical transformations. The following sections detail protocols for two key reactions: stereospecific etherification of the secondary alcohol and a Suzuki-Miyaura cross-coupling at the aryl bromide position.

Stereospecific Williamson Ether Synthesis

The secondary alcohol of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol can be alkylated to introduce various side chains. To preserve the stereochemical integrity of the chiral center, it is crucial to employ conditions that favor a bimolecular nucleophilic substitution (SN2) mechanism.[5]

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the alcohol, forming the corresponding alkoxide. This enhances the nucleophilicity of the oxygen atom.

  • Solvent: An aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is chosen to solvate the cation of the base without interfering with the nucleophile.[2][4]

  • Alkylating Agent: A primary alkyl halide, such as 1-iodohexane, is used as the electrophile to minimize competing elimination reactions (E2) that are more prevalent with secondary and tertiary halides.[2]

  • Temperature: The reaction is typically carried out at low to ambient temperatures to further favor the SN2 pathway and suppress potential side reactions, including racemization via an SN1 mechanism.

Protocol: Synthesis of (S)-1-(1-(hexyloxy)ethyl)-3-bromo-2-methoxybenzene

Materials:

  • (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1-Iodohexane

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add 1-iodohexane (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-1-(1-(hexyloxy)ethyl)-3-bromo-2-methoxybenzene.

Workflow for Stereospecific Etherification:

G cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup & Purification start (1S)-1-(3-bromo-2- methoxyphenyl)ethanol base NaH in THF, 0°C start->base Deprotonation alkoxide Sodium (S)-1-(3-bromo-2- methoxyphenyl)ethoxide base->alkoxide alkyl_halide 1-Iodohexane alkoxide->alkyl_halide Nucleophilic Attack product (S)-1-(1-(hexyloxy)ethyl)- 3-bromo-2-methoxybenzene alkyl_halide->product quench Quench (NH4Cl) product->quench extraction Extraction (EtOAc) quench->extraction purification Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: Workflow for the stereospecific Williamson ether synthesis.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl or heteroaryl moieties.[6][7] In the context of Lusutrombopag synthesis, this position is coupled with a thiazole derivative.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a pre-formed catalyst such as Pd(PPh₃)₄, is essential for the catalytic cycle.[8]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and can improve reaction rates and yields, especially with challenging substrates.[9]

  • Base: A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid or ester for transmetalation to the palladium center.[6]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

Protocol: Suzuki Coupling with a Thiazole Boronic Ester

Materials:

  • (S)-1-(1-(hexyloxy)ethyl)-3-bromo-2-methoxybenzene

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (or a suitable precursor for its in situ generation)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine (S)-1-(1-(hexyloxy)ethyl)-3-bromo-2-methoxybenzene (1.0 equivalent), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Add palladium(II) acetate (0.05 equivalents) and SPhos (0.1 equivalents).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br ArBr->OxAdd PdII_complex L2Pd(II)(Ar)(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation BoronicEster R'-B(OR)2 BoronicEster->Transmetalation PdII_R_complex L2Pd(II)(Ar)(R') Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(1S)-1-(3-bromo-2-methoxyphenyl)ethanol is a highly valuable and versatile chiral building block in drug discovery. Its strategic combination of a stereodefined secondary alcohol and functional handles for cross-coupling reactions allows for the efficient and stereocontrolled synthesis of complex molecular architectures. The protocols detailed in this application note provide a robust framework for researchers to leverage the synthetic potential of this important intermediate in their pursuit of novel therapeutic agents. The careful selection of reaction conditions, as outlined, is critical to ensure high yields and the preservation of stereochemical integrity throughout the synthetic sequence.

References

  • Cui, Y., Ji, Y., Chen, X., & Zhu, D. (2022). Efficient enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, the key building block of lusutrombopag.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Ager, D. J. (Ed.). (2005). Handbook of Chiral Chemicals. CRC press.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (2017). Preparation method for intermediates of new medicine Lusutrombopag resisting to thrombopenia. (CN106565625A).
  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • American Chemical Society. (2020, September 22). Development of Manufacturing Processes for the Carboxylic Acid Key Intermediate of Lusutrombopag: One-Pot Reaction Process of Formylation and the Horner–Wadsworth–Emmons Reaction. Organic Process Research & Development. Retrieved from [Link]

  • YouTube. (2020, July 11). Suzuki Coupling. The Organic Chemistry Tutor. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2016, August). Novel synthesis of 2-thiazolines. Retrieved from [Link]

  • ScienceDirect. (2010, August 6). Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Tetrahedron Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Omega. Retrieved from [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • ScienceOpen. (2019, March 27). Lusutrombopag for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L-PLUS 2). Hepatology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. Retrieved from [Link]

  • YouTube. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Chemist's Cookbook. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A single course of lusutrombopag for multiple invasive procedures in cirrhosis-associated thrombocytopenia: A case series. Medicine. Retrieved from [Link]

Sources

Application

Application Note: Stereocontrolled Suzuki-Miyaura Cross-Coupling of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

Introduction & Scope The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the robust formation of C(sp2)–C(sp2) bonds under mild conditions[1]. However, substrates b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the robust formation of C(sp2)–C(sp2) bonds under mild conditions[1]. However, substrates bearing unprotected functional groups and steric hindrance often present chemoselectivity and reactivity challenges.

This application note details a highly efficient, step-economical protocol for the cross-coupling of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol . This specific substrate features three demanding structural elements:

  • An unprotected chiral secondary benzylic alcohol: Presents a potential risk for racemization, oxidation, or coordination to the metal center.

  • An ortho-methoxy group: Induces significant steric hindrance around the C-Br oxidative addition site.

  • An aryl bromide electrophile: Requires a sufficiently active palladium catalyst to ensure complete conversion without degrading the sensitive benzylic stereocenter.

By carefully tuning the catalyst, ligand, and base, this protocol bypasses the need for alcohol protection/deprotection steps, preserving the (1S)-stereocenter with >99% enantiomeric excess (ee) while achieving high yields of the biaryl product.

Mechanistic Rationale & Stereochemical Integrity

The success of this unprotected cross-coupling relies on the inherent chemoselectivity of Palladium(0) catalysts. While the unprotected (1S)-hydroxyl group presents a potential interference risk, standard Pd-catalyzed Suzuki-Miyaura conditions are highly selective for C(sp2)–halide bonds over C(sp3)–OH bonds[2].

Because the benzylic C–O bond requires specialized Lewis acid activation or specific nickel catalysts to undergo oxidative addition[3], it acts as a stable, inert spectator group under mild Pd(0) catalysis[4]. Furthermore, the stereocenter's integrity is maintained because the mild inorganic bases (e.g., K₂CO₃) used in aqueous solvent mixtures are insufficiently basic to cause deprotonation-induced epimerization or elimination at the benzylic position.

The ortho-methoxy group provides steric bulk that can slow down the reductive elimination step. To counteract this, a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is employed. The dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which accelerates reductive elimination and drives the catalytic cycle forward despite the steric clash.

CatalyticCycle A Pd(0)Ln Active Catalyst B Oxidative Addition Pd(II) inserts into C-Br bond (Stereocenter untouched) A->B (1S)-1-(3-bromo-2-methoxyphenyl)ethanol C Base Activation Formation of Pd-O or Boronate complex B->C K2CO3 / H2O D Transmetalation Transfer of Aryl group from Boron to Pd(II) C->D Arylboronic Acid E Reductive Elimination Formation of Biaryl Product & Regeneration of Pd(0) D->E cis-geometry enforced by dppf E->A Product Release

Figure 1: Catalytic cycle highlighting chemoselective C-Br activation without benzylic alcohol interference.

Optimization of Reaction Parameters

To establish a self-validating and robust system, various reaction parameters were evaluated. The use of aqueous media is critical, as water facilitates the solubility of the base and the formation of the reactive boronate complex (Ar-B(OH)₃⁻), which is essential for the transmetalation step[5].

Table 1: Optimization of Reaction Parameters for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent (4:1 v/v)Temp (°C)Yield (%)ee (%)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O9065>99
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O 80 92 >99
3Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O10088>99
4Pd(dppf)Cl₂Cs₂CO₃DMF / H₂O807598*

*Trace elimination observed due to higher solubility and basicity of Cs₂CO₃ in DMF. Conclusion: Entry 2 provides the optimal balance of yield, reaction kinetics, and stereocontrol.

Standardized Protocol for Cross-Coupling

This step-by-step methodology is designed for a 1.0 mmol scale but can be linearly scaled.

Materials Required:
  • (1S)-1-(3-bromo-2-methoxyphenyl)ethanol : 231.09 mg (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid : 1.2 mmol (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ : 36.6 mg (0.05 mmol, 5 mol%)

  • K₂CO₃ (anhydrous) : 345.5 mg (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (Anhydrous) : 4.0 mL

  • Deionized Water (Degassed) : 1.0 mL

Step-by-Step Workflow:
  • Reagent Charging: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (1S)-1-(3-bromo-2-methoxyphenyl)ethanol, the arylboronic acid, and K₂CO₃.

    • Causality: Solid reagents are added first to minimize the risk of atmospheric moisture degrading the catalyst before the system is purged.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL). Seal the tube with a rubber septum and sparge the biphasic mixture with Argon gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of boronic acids. Thorough degassing is the most critical step for high yields.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst. Replace the septum and seal tightly.

    • Causality: Adding the catalyst after degassing prevents premature catalyst poisoning by oxygen.

  • Reaction Execution: Transfer the Schlenk tube to a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) for 12–16 hours.

    • Causality: High stirring rates are required to overcome the mass transfer limitations of the biphasic Dioxane/Water system.

  • Reaction Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate.

ExperimentalWorkflow Step1 1. Substrate & Reagent Preparation Charge bromoarene, boronic acid, and K2CO3 Step2 2. Solvent Addition & Degassing Add Dioxane/H2O; Sparge with Argon (15 min) Step1->Step2 Step3 3. Catalyst Addition Add Pd(dppf)Cl2 under positive Argon flow Step2->Step3 Step4 4. Reaction Heating Stir vigorously at 80°C for 12-16 hours Step3->Step4 Step5 5. Aqueous Workup Quench, extract with EtOAc, dry over Na2SO4 Step4->Step5 Step6 6. Purification & Analysis Silica Gel Column & Chiral HPLC validation Step5->Step6

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Analytical Validation

To ensure the system is self-validating, the following analytical checks must be performed on the isolated product:

  • ¹H NMR (400 MHz, CDCl₃): Confirm the disappearance of the C-Br adjacent aromatic protons and the appearance of the new biaryl proton signals. The benzylic methine proton (CH-OH) should remain intact, typically appearing as a quartet around 5.0–5.3 ppm.

  • Chiral HPLC: To verify that no racemization occurred at the (1S) position, analyze the purified product using a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) against a racemic standard synthesized using a racemic starting material. The ee should be >99%.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media. ResearchGate.
  • Retention or Inversion in Stereospecific Nickel-Catalyzed Cross-Coupling of Benzylic Carbamates. National Institutes of Health (NIH).
  • Transition-Metal-Catalyzed Suzuki–Miyaura-Type Cross-Coupling Reactions of π-Activated Alcohols. Thieme Connect.

Sources

Method

Application Notes &amp; Protocols: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation for the Synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

Introduction: The Significance of Chiral Alcohols in Medicinal Chemistry Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their specific three-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Alcohols in Medicinal Chemistry

Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their specific three-dimensional arrangement is often crucial for therapeutic efficacy, as different enantiomers can exhibit varied pharmacological and toxicological profiles. The target molecule of this guide, (1S)-1-(3-bromo-2-methoxyphenyl)ethanol, is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of such enantiopure alcohols, offering a safer and more operationally simple alternative to high-pressure hydrogenation.[1] This document provides a detailed guide to the ruthenium-catalyzed asymmetric transfer hydrogenation of 3-bromo-2-methoxyacetophenone to produce (1S)-1-(3-bromo-2-methoxyphenyl)ethanol with high enantioselectivity and yield.

Core Principles: Understanding Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a redox reaction where a hydrogen donor, typically an alcohol like 2-propanol or a formic acid/triethylamine mixture, transfers hydrogen to a substrate, such as a ketone, mediated by a metal catalyst.[2] The key to the asymmetry of the reaction lies in the use of a chiral ligand coordinated to the ruthenium center. This chiral environment dictates the facial selectivity of hydride delivery to the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol product.

The generally accepted mechanism for Ru-catalyzed ATH involves a concerted, outer-sphere pathway.[3] The catalytic cycle can be broadly divided into three stages:

  • Formation of the Ruthenium-Hydride Species: The pre-catalyst, often a ruthenium(II) chloride complex, reacts with a base and the hydrogen donor (e.g., 2-propanol) to form the active ruthenium-hydride species.[1][4]

  • Hydride Transfer: The ketone substrate coordinates to the ruthenium-hydride complex in a specific orientation dictated by the chiral ligand. This is followed by the transfer of the hydride from the metal and a proton from the ligand's amine group to the carbonyl carbon and oxygen, respectively, in a concerted fashion.[3]

  • Catalyst Regeneration: The resulting ruthenium alkoxide complex then undergoes ligand exchange with a new molecule of the hydrogen donor, regenerating the active ruthenium-hydride catalyst and releasing the chiral alcohol product and a molecule of acetone (if 2-propanol is the donor).[1]

The choice of the chiral ligand is paramount in achieving high enantioselectivity. Ligands based on N-sulfonated diamines, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in combination with a ruthenium(II) source like [RuCl₂(p-cymene)]₂, have proven to be highly effective for the ATH of a wide range of ketones.[2]

Experimental Protocol: Synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

This protocol details the step-by-step procedure for the asymmetric transfer hydrogenation of 3-bromo-2-methoxyacetophenone.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Bromo-2-methoxyacetophenone≥98%Commercially Available
[RuCl₂(p-cymene)]₂-Commercially Available
(1S,2S)-TsDPEN≥98%Commercially Available
2-PropanolAnhydrous, ≥99.5%Commercially Available
Sodium isopropoxide0.5 M in 2-propanolCommercially Available
Diethyl etherAnhydrous, ≥99.7%Commercially Available
Saturated aq. NH₄Cl-Prepared in-house
Anhydrous MgSO₄-Commercially Available
Celite®-Commercially Available
Reaction Setup and Procedure

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Purification catalyst_prep 1. Mix [RuCl₂(p-cymene)]₂ and (1S,2S)-TsDPEN in 2-propanol stir_catalyst 2. Stir at 80°C for 30 min catalyst_prep->stir_catalyst add_substrate 3. Add 3-bromo-2-methoxyacetophenone stir_catalyst->add_substrate add_base 4. Add sodium isopropoxide solution add_substrate->add_base run_reaction 5. Stir at room temperature for 12-24 h add_base->run_reaction quench 6. Quench with sat. aq. NH₄Cl run_reaction->quench extract 7. Extract with diethyl ether quench->extract dry 8. Dry organic layer (MgSO₄) extract->dry filter_evap 9. Filter and evaporate solvent dry->filter_evap purify 10. Purify by column chromatography filter_evap->purify final_product final_product purify->final_product Final Product: (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (1S,2S)-TsDPEN (0.011 mmol, 2.2 mol%).

    • Add anhydrous 2-propanol (2.5 mL).

    • Stir the resulting mixture at 80 °C for 30 minutes to form the active catalyst. The solution should turn a deep reddish-brown.

  • Asymmetric Transfer Hydrogenation:

    • Cool the catalyst solution to room temperature.

    • Add 3-bromo-2-methoxyacetophenone (0.5 mmol, 1.0 equiv).

    • Initiate the reaction by adding a 0.5 M solution of sodium isopropoxide in 2-propanol (0.1 mmol, 20 mol%). A base is often required to facilitate the formation of the active ruthenium-hydride species.[4][5]

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (1S)-1-(3-bromo-2-methoxyphenyl)ethanol.

Expected Results
ParameterExpected Value
Yield>95%
Enantiomeric Excess (ee)>98%
AppearanceColorless to pale yellow oil

Product Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group, the benzylic proton, and the methyl group. The benzylic proton (CH-OH) will appear as a quartet coupled to the methyl protons.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum will confirm the presence of all carbon atoms in the molecule, including the two aromatic carbons attached to bromine and the methoxy group, the carbon bearing the hydroxyl group, and the methyl carbon.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess of the product should be determined by chiral HPLC analysis.

  • Column: A suitable chiral stationary phase (CSP) is required, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).[6][7]

  • Mobile Phase: A mixture of n-hexane and 2-propanol is typically used. The exact ratio may need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will have different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.

Mechanism and Stereochemical Rationale

The high enantioselectivity observed in this reaction is a direct consequence of the well-defined transition state assembly involving the ruthenium catalyst, the chiral ligand, and the ketone substrate.

G Ru_precatalyst [RuCl₂(p-cymene)]₂ + (S,S)-TsDPEN Active_catalyst [RuH(S,S)-TsDPEN)(p-cymene)] Ru_precatalyst->Active_catalyst + i-PrOH, base Transition_state [Ru-H...O=C(R)R'] transition state Active_catalyst->Transition_state + Ketone Ketone 3-bromo-2-methoxy- acetophenone Ketone->Transition_state Product_complex [Ru-O-CH(R)R'] complex Transition_state->Product_complex Hydride Transfer Product_complex->Active_catalyst + i-PrOH - Acetone Product (1S)-1-(3-bromo-2-methoxy- phenyl)ethanol Product_complex->Product Acetone Acetone

The (1S,2S)-TsDPEN ligand creates a C₂-symmetric chiral environment around the ruthenium center. The phenyl groups on the diamine backbone and the tosyl group effectively block two of the four quadrants around the metal. This steric hindrance forces the prochiral ketone to approach the ruthenium-hydride in a specific orientation that minimizes steric clashes. The larger substituent (3-bromo-2-methoxyphenyl) will preferentially occupy the less hindered quadrant, while the smaller substituent (methyl) will be directed towards a more sterically demanding region. This preferred orientation leads to the hydride being delivered to one specific face of the carbonyl group, resulting in the formation of the (S)-enantiomer of the alcohol.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Inactive catalyst, insufficient base, poor quality reagents.Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. Use fresh, anhydrous solvents. Optimize the amount of base.
Low Enantioselectivity Racemization of the product, incorrect ligand enantiomer, non-optimal temperature.Ensure the work-up is performed promptly. Verify the absolute configuration of the chiral ligand. Run the reaction at a lower temperature if necessary.
Poor Peak Separation in Chiral HPLC Inappropriate chiral column or mobile phase.Screen different chiral stationary phases. Optimize the mobile phase composition (e.g., vary the hexane/2-propanol ratio, try different alcohol modifiers).

Conclusion

Ruthenium-catalyzed asymmetric transfer hydrogenation is a highly efficient and selective method for the synthesis of chiral alcohols like (1S)-1-(3-bromo-2-methoxyphenyl)ethanol. The operational simplicity, mild reaction conditions, and high yields and enantioselectivities make it an attractive methodology for both academic research and industrial applications in drug development. By carefully following the outlined protocol and understanding the underlying principles, researchers can reliably produce this valuable chiral building block.

References

  • Ligand effects in ruthenium(II)-catalyzed base-free transfer hydrogenation in air. (n.d.). Google Scholar.
  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (2021). The Journal of Organic Chemistry.
  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. (2021). Catalysts.
  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. (n.d.). PMC.
  • Ruthenium-catalyzed asymmetric transfer hydrogenation of allylic alcohols by an enantioselective isomerization/transfer hydrogenation mechanism. (2012). Angewandte Chemie International Edition in English.
  • Mechanism of Ruthenium-Catalyzed Hydrogen Transfer Reactions. Concerted Transfer of OH and CH Hydrogens from an Alcohol to a (Cyclopentadienone)ruthenium Complex. (2003). The Journal of Organic Chemistry.
  • Aqueous biphasic iron-catalyzed asymmetric transfer hydrogenation of aromatic ketones. (2016). RSC Publishing.
  • Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation. (n.d.). PMC.
  • Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. (n.d.). PMC.
  • Base-Free Transfer Hydrogenation Catalyzed by Ruthenium Hydride Complexes of Coumarin-Amide Ligands. (2023). ACS Sustainable Chemistry & Engineering.
  • Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. (2006). ACS Publications.
  • Insight into and Practical Application of pH‐Controlled Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water. (2005). University of Liverpool IT Services.
  • Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. (n.d.). ResearchGate.
  • Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. (2020). MDPI.
  • Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H2 Hydrogenation. (2011). Journal of the American Chemical Society.
  • Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands. (n.d.). PMC.
  • (1S)-2-bromo-1-(3-methoxyphenyl)ethanol. (n.d.). EvitaChem.
  • Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. (2026). PubMed.
  • Efficient enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, the key building block of lusutrombopag. (2022). ResearchGate.
  • Method for synthesising esters and catalyst for said synthesis. (n.d.). Google Patents.
  • Chiral High Performance Liquid Chromatography: Review. (2020). International Journal of Pharmacy & Pharmaceutical Research.
  • Ruthenium Complex Catalysts for Asymmetric Transfer Hydrogenation of Ketones. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). PMC.
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu.
  • Contemporary Analysis of Chiral Molecules. (2016). LCGC International.
  • Ruthenium-Catalyzed Dehydrogenative Intermolecular O-H/Si-H/C-H Silylation: Synthesis of (E). (2023). PMC.
  • A ruthenium-based catalytic system for a mild borrowing-hydrogen process. (n.d.). Usiena air.

Sources

Application

Application Notes: The Strategic Utility of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol in Complex Synthesis

Introduction: A Chiral Synthon of Strategic Importance In the intricate field of natural product and pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, stereochemical c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Chiral Synthon of Strategic Importance

In the intricate field of natural product and pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, stereochemical control, and overall success. (1S)-1-(3-bromo-2-methoxyphenyl)ethanol has emerged as a highly valuable chiral building block, or synthon, for the construction of complex molecular architectures. Its utility is derived from a unique convergence of three key structural features:

  • The (S)-Stereocenter: The secondary alcohol at the C1 position provides a defined stereocenter, crucial for building enantiomerically pure target molecules and influencing the stereochemical outcome of subsequent reactions. Chiral secondary alcohols like 1-phenylethanol are foundational synthons in the asymmetric synthesis of a wide array of pharmaceuticals.[1]

  • The Ortho-Methoxy Group: The methoxy group at the C2 position exerts significant electronic and steric influence, modulating the reactivity of the aromatic ring and adjacent functional groups.

  • The Meta-Bromo Substituent: The bromine atom is a versatile functional handle. It is strategically positioned for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth analysis of the application of this synthon, focusing on its role as a key precursor in the synthesis of the thrombopoietin receptor agonist, Lusutrombopag, and exploring its broader potential in the synthesis of chromane-containing natural products.

Part 1: Enantioselective Synthesis of the Building Block

The asymmetric synthesis of the title compound is most efficiently achieved via the biocatalytic reduction of its prochiral ketone precursor, 1-(3-bromo-2-methoxyphenyl)ethanone. Enzymatic methods offer exceptional enantioselectivity and operate under mild, environmentally benign conditions.

A highly effective approach utilizes carbonyl reductase enzymes.[2] Specifically, a carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) has demonstrated remarkable efficiency, converting high concentrations of the ketone substrate into the desired (S)-alcohol with near-perfect enantiomeric excess (>99% ee) and high isolated yield.[2] This chemoenzymatic strategy represents the current state-of-the-art for accessing this valuable chiral intermediate on a preparative scale.

Diagram: Biocatalytic Synthesis Pathway

Ketone 1-(3-bromo-2-methoxyphenyl)ethanone Alcohol (1S)-1-(3-bromo-2-methoxyphenyl)ethanol Ketone->Alcohol Carbonyl Reductase (NoCR) NADH Regeneration System (>99% ee, 77% yield)

Caption: Enzymatic reduction of the prochiral ketone to the (S)-alcohol.

Data Summary: Carbonyl Reductase Performance
Enzyme SourceSubstrate Conc. (g/L)ConversionEnantiomeric Excess (ee)Isolated YieldReference
N. aromaticivorans (CBR)100Complete>99%Not Reported[2]
Novosphingobium sp. (NoCR)200Complete>99%77%[2]
Protocol 1: Enzymatic Synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

This protocol is adapted from the methodology described by Liu et al.[2] for the NoCR-catalyzed reduction.

Materials:

  • 1-(3-bromo-2-methoxyphenyl)ethanone (Substrate)

  • Recombinant E. coli expressing NoCR

  • Formate Dehydrogenase (FDH)

  • NADH

  • Sodium formate

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add the substrate, 1-(3-bromo-2-methoxyphenyl)ethanone, to achieve a final concentration of 200 g/L.

  • Add the NoCR-expressing whole cells, NADH (catalytic amount), and the FDH/formate system for NADH regeneration.

  • Maintain the reaction at a constant temperature (typically 30-35 °C) with gentle agitation.

  • Monitor the reaction progress by TLC or HPLC until complete conversion of the ketone is observed.

  • Upon completion, extract the product from the aqueous phase using ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield (1S)-1-(3-bromo-2-methoxyphenyl)ethanol with >99% ee.

Part 2: Application in the Total Synthesis of Lusutrombopag

The most prominent application of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol is as the key chiral precursor for the synthesis of Lusutrombopag, a commercially available drug used to treat thrombocytopenia.[2] The synthesis leverages both the hydroxyl and bromo functionalities of the building block in a sequential manner.

The synthetic strategy involves two critical transformations:

  • Etherification: The chiral secondary alcohol undergoes an etherification reaction, often under Mitsunobu conditions or via Williamson ether synthesis, to couple with the core heterocyclic fragment of the drug. This step securely transfers the (S)-stereochemistry of the building block into the final API.

  • Suzuki Cross-Coupling: The aryl bromide serves as an anchor point for a subsequent Suzuki cross-coupling reaction. This powerful C-C bond-forming reaction attaches the final substituted aromatic ring, completing the carbon skeleton of Lusutrombopag.

The use of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol allows for a convergent and highly stereocontrolled synthesis, where complex fragments are prepared separately and then joined together efficiently.

Part 3: Broader Applications in the Synthesis of Chromane Scaffolds

While the synthesis of Lusutrombopag is its primary documented use, the chemical functionalities of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol make it an ideal precursor for the asymmetric synthesis of other complex molecules, particularly those containing the chromane motif. Chiral chromanes are prevalent structures in a wide range of natural products and pharmacologically active compounds.[3] Several powerful synthetic strategies can be envisioned or have been demonstrated with analogous chiral benzylic alcohols.

Strategy: Brønsted Acid-Catalyzed Annulation

A convergent method for synthesizing chromane derivatives involves the triflimide-catalyzed annulation of ortho-hydroxy benzylic alcohols with alkenes.[4] This reaction proceeds under mild conditions and allows for the construction of diverse chromane products. The chiral center of the alcohol directs the formation of the new stereocenter in the chromane ring.

Diagram: General Workflow for Chromane Synthesis

cluster_0 Precursor Assembly Chiral_Alcohol (1S)-1-(Aryl)ethanol Intermediate Carbocation Intermediate Chiral_Alcohol->Intermediate Brønsted Acid (e.g., Triflimide) Alkene Substituted Alkene Alkene->Intermediate Chroman Chiral Chromane Product Intermediate->Chroman Intramolecular Cyclization

Caption: Conceptual workflow for asymmetric chromane synthesis.

Protocol 2: General Procedure for Chromane Synthesis via Annulation

This protocol is a generalized adaptation of the methodology reported by Checkcinco, et al., for the synthesis of chromanes from benzylic alcohols and alkenes.[4]

Materials:

  • Chiral ortho-hydroxy benzylic alcohol (e.g., a derivative of the title compound)

  • Substituted alkene or allylsilane (1.5 equiv)

  • Triflimide (Tf₂NH) catalyst (5 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the benzylic alcohol (1.0 equiv) in anhydrous DCM (to make a 0.1 M solution).

  • Add the alkene or allylsilane (1.5 equiv) dropwise to the stirred solution.

  • Add a pre-prepared solution of triflimide in DCM (5 mol%).

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the biphasic solution with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the desired chromane.

This methodology highlights the potential for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol to serve as a precursor in modular, asymmetric syntheses of complex heterocyclic systems relevant to both natural product and medicinal chemistry.

References

  • Liu, Z., Li, Z., & Xu, Y. (2020). Efficient enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, the key building block of lusutrombopag. ResearchGate. Available at: [Link]

  • Zhu, L., et al. (2015). Asymmetric Allylic C–H Oxidation for the Synthesis of Chromans. ACS Publications. Available at: [Link]

  • Palmieri, G., & Rampin, A. (2019). Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. MDPI. Available at: [Link]

  • Taylor, R. D., & Johnson, J. S. (n.d.). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. Comprehensive Organic Synthesis, Second Edition.
  • Wang, Y., et al. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. Nature. Available at: [Link]

  • Checkcinco, E. N., et al. (2017). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. Available at: [Link]

Sources

Method

synthesis of chiral active pharmaceutical ingredients using (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists Document Type: Technical Guide & Validated Protocols Executive Summary The synthesis of highly specific chiral active pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists Document Type: Technical Guide & Validated Protocols

Executive Summary

The synthesis of highly specific chiral active pharmaceutical ingredients (APIs) demands building blocks that offer both structural versatility and absolute stereochemical fidelity. (1S)-1-(3-bromo-2-methoxyphenyl)ethanol (CAS: 952103-45-6) has emerged as a critical chiral precursor, most notably in the commercial synthesis of Lusutrombopag (Mulpleta®), an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia in patients with chronic liver disease[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. We will dissect the mechanistic causality behind the catalytic generation of this chiral alcohol and detail the downstream self-validating protocols required to construct the complex aminothiazole core of Lusutrombopag[2].

Mechanistic Insights: Accessing the Chiral Precursor

The precursor ketone, 1-(3-bromo-2-methoxyphenyl)ethanone, must be reduced with strict enantiofacial discrimination to yield the (S)-enantiomer. Two dominant paradigms exist for this transformation, each with distinct mechanistic advantages.

Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Traditional hydrogenation requires high-pressure H₂ gas, which poses scalability and safety challenges. Instead, ATH utilizes a chiral transition-metal complex—typically RuCl(p-cymene)[(S,S)-Ts-DPEN] —with an azeotropic mixture of formic acid and triethylamine acting as the hydrogen donor[2].

  • Causality: The Ru-Ts-DPEN catalyst operates via an "outer-sphere" concerted mechanism. The amine ligand and the metal center simultaneously transfer a proton and a hydride to the ketone's oxygen and carbonyl carbon, respectively. The rigid spatial arrangement of the (S,S)-Ts-DPEN ligand dictates that the hydride attacks the re-face of the prochiral ketone, yielding the (S)-alcohol with >99% enantiomeric excess (ee). Recently, earth-abundant base-metal alternatives, such as PNN-Manganese complexes, have also been validated for this ATH process using isopropanol as the hydrogen donor[3].

Biocatalytic Reduction via Carbonyl Reductases

Biocatalysis offers an environmentally benign, highly selective alternative. Using a carbonyl reductase (e.g., NoCR from Novosphingobium sp.), the ketone is reduced at ambient temperature and pressure[4].

  • Causality: The enzyme's chiral binding pocket perfectly orientates the bulky 3-bromo-2-methoxyphenyl group, allowing NADH to deliver a hydride exclusively to the correct face of the carbonyl. To make this industrially viable, a Formate Dehydrogenase (FDH) system is coupled to the reaction, utilizing cheap sodium formate to continuously regenerate NADH from NAD⁺, driving the equilibrium forward to complete conversion[4].

Quantitative Data Summary

The table below summarizes the comparative efficiencies of the primary reduction strategies used to synthesize the chiral building block.

Reduction StrategyCatalyst / EnzymeHydrogen DonorConversion (%)Enantiomeric Excess (ee %)Key Process Advantage
Chemocatalysis (ATH) RuCl(p-cymene)[(S,S)-Ts-DPEN]Formic Acid / TEA> 98%> 99%High throughput; easily scalable in continuous flow.
Chemocatalysis (ATH) PNN-Manganese ComplexIsopropanol90%71%Utilizes earth-abundant, low-cost base metals.
Biocatalysis NoCR + FDH SystemSodium Formate> 99%> 99%Ambient conditions; exceptional stereocontrol.

Visualizing the Synthetic Workflows

Pathway 1: Generation of the Chiral Precursor

Pathway Ketone 1-(3-bromo-2-methoxyphenyl)ethanone (Prochiral Ketone) Bio Biocatalysis (Carbonyl Reductase NoCR) Ketone->Bio Chemo Chemocatalysis (Ru-catalyzed ATH) Ketone->Chemo Alcohol (1S)-1-(3-bromo-2-methoxyphenyl)ethanol (Chiral Precursor) Bio->Alcohol Chemo->Alcohol

Caption: Divergent catalytic strategies (Biocatalytic vs. Chemocatalytic) for synthesizing the chiral alcohol precursor.

Pathway 2: Downstream Synthesis of Lusutrombopag

Workflow S1 (1S)-1-(3-bromo-2-methoxyphenyl)ethanol S2 Step 1: Williamson Etherification (n-hexyl bromide, NaH) S1->S2 S3 (S)-1-bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene S2->S3 S4 Step 2: Grignard Formation & Weinreb Amide Addition S3->S4 S5 Alpha-Chloroketone Intermediate S4->S5 S6 Step 3: Hantzsch Thiazole Synthesis (+ Thiourea) S5->S6 S7 Chiral Aminothiazole S6->S7 S8 Step 4: Amide Coupling & Saponification S7->S8 S9 Lusutrombopag (API) S8->S9

Caption: Step-by-step downstream integration of the chiral alcohol into the Lusutrombopag API framework.

Experimental Methodologies & Self-Validating Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded directly into the workflow to prevent the propagation of failed reactions.

Protocol A: Chemocatalytic ATH to (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

This protocol utilizes Ru-catalyzed ATH to establish the chiral center prior to downstream functionalization.

  • Reactor Charging: Under a nitrogen atmosphere, charge a dry reactor with 1-(3-bromo-2-methoxyphenyl)ethanone (1.0 eq) and RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.005 eq).

  • Solvent/Donor Addition: Add a pre-mixed, degassed azeotropic solution of formic acid and triethylamine (5:2 molar ratio, 5.0 volumes).

    • Causality: Formic acid acts as the hydride source. Triethylamine prevents the reaction from becoming overly acidic, which could degrade the catalyst or cause unwanted side reactions.

  • Reaction Execution: Heat the mixture to 40°C and stir for 12 hours.

  • Self-Validation (IPC 1): Withdraw a 0.5 mL aliquot, quench with saturated NaHCO₃, extract into ethyl acetate, and analyze via GC using a CP-Chirasil-Dex CB chiral column[3].

    • Validation Gate: Proceed to workup only if conversion is ≥ 98% and ee is ≥ 99%. If conversion is low, spike with an additional 0.001 eq of catalyst.

  • Workup: Concentrate the mixture under reduced pressure, dilute with MTBE, wash with water and brine, dry over Na₂SO₄, and evaporate to yield the pure (S)-alcohol as a pale-yellow oil.

Protocol B: Williamson Etherification & Thiazole Core Construction

This sequence protects the chiral alcohol while installing the lipophilic hexyl chain required for TPO receptor binding, followed by heterocyclic ring formation[2].

  • O-Alkylation (Etherification):

    • Dissolve the (S)-alcohol from Protocol A in anhydrous DMF. Cool to 0°C.

    • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: NaH irreversibly deprotonates the alcohol, evolving H₂ gas and driving the formation of the highly nucleophilic alkoxide.

    • Dropwise, add n-hexyl bromide (1.1 eq). Stir at room temperature for 4 hours.

  • Self-Validation (IPC 2): Analyze via GC-FID.

    • Validation Gate: Ensure the starting alcohol peak area is < 1%. Unreacted alcohol will poison the subsequent Grignard step.

  • Grignard Formation & Acylation:

    • Isolate the ether via aqueous workup. Dissolve in anhydrous THF.

    • Add isopropylmagnesium chloride (iPrMgCl, 1.1 eq) at -20°C to facilitate a Turbo-Grignard halogen-metal exchange at the aryl bromide position.

    • Add N-methoxy-N-methyl-2-chloroacetamide (Weinreb amide, 1.1 eq).

    • Causality: The Weinreb amide forms a stable tetrahedral intermediate, preventing over-addition of the Grignard reagent and cleanly yielding the alpha-chloroketone upon acidic quench.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the crude alpha-chloroketone in a toluene/ethanol mixture. Add thiourea (1.5 eq) and heat to 80°C for 6 hours.

    • Causality: Thiourea acts as an S-N dinucleophile, condensing with the alpha-chloroketone to construct the 2-aminothiazole ring without the need for transition-metal cross-coupling, thereby avoiding heavy metal impurities in the late-stage API[5].

  • Self-Validation (IPC 3): Analyze via LC-MS.

    • Validation Gate: Confirm the presence of the desired aminothiazole mass (M+H)⁺ and the complete disappearance of the alpha-chloroketone.

(Note: The resulting aminothiazole is subsequently coupled with a 2,6-dichloro-4-substituted benzoic acid derivative and saponified to yield the final Lusutrombopag API[2].)

References

  • Title: Efficient enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)
  • Title: Lusutrombopag: A Review in Thrombocytopenia in Patients with Chronic Liver Disease Prior to a Scheduled Procedure Source: ResearchGate URL
  • Title: Cas 1110768-00-7,(S,E)
  • Source: Amazon S3 (Supplementary Data)
  • Title: Preparation method for intermediates of new medicine Lusutrombopag resisting to thrombopenia (CN106565625A)

Sources

Technical Notes & Optimization

Troubleshooting

how to improve enantiomeric excess (ee) in (1S)-1-(3-bromo-2-methoxyphenyl)ethanol synthesis

Welcome to the technical support center for the synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (ee) of this critical chiral alcohol. Below, you will find a series of frequently asked questions and detailed troubleshooting protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing (1S)-1-(3-bromo-2-methoxyphenyl)ethanol with high enantiomeric excess?

The most prevalent and effective strategy is the asymmetric reduction of the prochiral ketone, 1-(3-bromo-2-methoxyphenyl)ethanone. This can be accomplished through two main pathways:

  • Catalytic Asymmetric Reduction: This involves the use of chiral catalysts to stereoselectively reduce the ketone. Common catalytic systems include those based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands.[1][2] Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst.[3][4]

  • Biocatalytic (Enzymatic) Reduction: This approach employs enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which exhibit high enantioselectivity.[5][6] Whole-cell biotransformations using organisms like Daucus carota (carrot) have also been reported.[7]

Q2: My reaction is resulting in low enantiomeric excess (ee). What are the initial checks I should perform?

When faced with low ee, a systematic evaluation of your experimental setup is the first step.[8]

  • Reagent and Solvent Purity: Verify the purity of your starting ketone, reducing agent, and catalyst. Impurities can act as catalyst poisons or promote a non-selective background reaction.[9] Ensure all solvents are anhydrous, as water can deactivate many catalysts, particularly organometallic complexes and borane reagents.[8][9]

  • Catalyst Integrity: If using a commercial catalyst, ensure it has been stored correctly to prevent decomposition. For catalysts prepared in-house, confirm their structure and enantiopurity.[8] Running a control reaction with a benchmark substrate known to give high ee with your catalyst can help diagnose issues with the catalyst itself.[8]

  • Reaction Conditions: Double-check the reaction temperature, as even minor fluctuations can significantly impact enantioselectivity.[8][10] Also, verify the concentrations of all reactants and the catalyst loading.[8]

Q3: How does the choice of solvent impact the enantiomeric excess?

The solvent plays a crucial role in asymmetric catalysis by influencing the three-dimensional structure of the catalyst-substrate complex and the transition state energies of the competing reaction pathways.[8] It is often necessary to screen a variety of solvents with different polarities and coordinating abilities to find the optimal conditions for your specific catalytic system.

Q4: Can the substrate concentration affect the outcome of the reaction?

Yes, substrate concentration can influence enantioselectivity.[8] At high concentrations, issues such as catalyst aggregation or the formation of less selective catalytic species can arise. It is advisable to study the effect of varying the substrate concentration; in some instances, more dilute conditions can enhance the ee.

Troubleshooting Guide for Low Enantiomeric Excess

This section provides a more in-depth guide to resolving issues of low ee, categorized by the synthetic method.

Scenario 1: Asymmetric Catalytic Reduction (e.g., using Ru-based catalysts or CBS reduction)
Symptom Potential Cause Recommended Action
Low ee (<80%) Presence of moisture. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]
Aged or decomposed catalyst. Use a fresh batch of the catalyst or one that has been stored properly.[3]
Reaction temperature is too high. A non-catalyzed, racemic reaction may be competing at higher temperatures.[9] Lowering the reaction temperature (e.g., to 0°C, -20°C, or even lower) can significantly improve ee.
Non-catalyzed reduction by the hydride source. Ensure slow addition of the reducing agent (e.g., borane) to the mixture of the ketone and catalyst to minimize the background reaction.[3]
Sub-optimal solvent. Screen a range of solvents (e.g., THF, toluene, dichloromethane) to identify the one that provides the best enantioselectivity for your specific catalyst-substrate combination.
Scenario 2: Biocatalytic (Enzymatic) Reduction
Symptom Potential Cause Recommended Action
Low ee (<90%) Incorrect enzyme stereoselectivity. The selected enzyme may inherently favor the undesired (R)-enantiomer or have low selectivity. Screen different alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) to find one that produces the (S)-enantiomer with high ee.[3][5]
Sub-optimal pH or temperature. Enzyme activity and selectivity are highly dependent on pH and temperature. Optimize these parameters according to the enzyme's specifications.[3]
Co-solvent effects. The organic co-solvent used to dissolve the substrate can impact enzyme performance. Optimize the type and concentration of the co-solvent (e.g., DMSO, isopropanol).[3]
Insufficient cofactor regeneration. Ensure the cofactor (NADH or NADPH) regeneration system is efficient. If using a glucose/GDH or formate/FDH system, confirm the activity of the dehydrogenase.[5]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Chiral Ru-Catalyst

This protocol is a general guideline and should be optimized for the specific catalyst and substrate.

  • To a dried reaction vessel under an inert atmosphere, add the chiral ruthenium catalyst and the appropriate chiral ligand.

  • Add anhydrous isopropanol, which serves as both the solvent and the hydrogen source.

  • Add a base (e.g., KOH or KOtBu).

  • Stir the mixture at the desired temperature for a specified time to allow for catalyst activation.

  • Add the 1-(3-bromo-2-methoxyphenyl)ethanone substrate.

  • Monitor the reaction progress and enantiomeric excess by chiral HPLC or GC.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Protocol 2: Enzymatic Reduction using a Ketoreductase (KRED)
  • Prepare a buffer solution at the optimal pH for the chosen KRED.

  • Add the KRED, the cofactor (e.g., NADPH), and the components of a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Dissolve the 1-(3-bromo-2-methoxyphenyl)ethanone in a minimal amount of a water-miscible co-solvent like DMSO.

  • Add the substrate solution to the enzyme-containing buffer.

  • Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Monitor the reaction by taking samples at regular intervals and analyzing by HPLC or GC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, evaporate the solvent, and purify the product if necessary. A study has shown that using a carbonyl reductase from Novosphingobium sp. Leaf2 can convert 200 g/L of the substrate to (S)-1-(3-bromo-2-methoxyphenyl)ethanol with >99% ee.[5]

Visualization of Troubleshooting Workflow

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) Observed check_purity Verify Purity of All Reagents and Solvents start->check_purity check_catalyst Assess Catalyst Integrity and Activity start->check_catalyst check_conditions Confirm Reaction Conditions (Temp., Conc.) start->check_conditions optimize_solvent Screen Different Solvents check_purity->optimize_solvent optimize_catalyst Screen Different Catalysts/Enzymes check_catalyst->optimize_catalyst optimize_temp Optimize Reaction Temperature (Lower Temp.) check_conditions->optimize_temp optimize_conc Vary Substrate/Catalyst Concentration check_conditions->optimize_conc success High ee Achieved optimize_temp->success optimize_solvent->success optimize_catalyst->success optimize_conc->success

Caption: Troubleshooting workflow for low enantiomeric excess.

Alternative Strategy: Chiral Resolution

If asymmetric synthesis methods consistently yield unsatisfactory results, chiral resolution of the racemic 1-(3-bromo-2-methoxyphenyl)ethanol offers an alternative path to obtaining the desired (S)-enantiomer. This process involves separating the enantiomers of the racemic alcohol.[11]

Common Methods for Chiral Resolution:

  • Diastereomeric Salt Formation: React the racemic alcohol with a chiral resolving agent (e.g., an enantiomerically pure acid like tartaric acid or mandelic acid) to form diastereomeric salts.[11][12] These diastereomers have different physical properties and can often be separated by fractional crystallization.[11] The desired diastereomer is then treated to cleave the resolving agent, yielding the enantiomerically pure alcohol.

  • Enzymatic Kinetic Resolution: Use a lipase to selectively acylate one of the enantiomers. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated. A significant drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%.

Chiral_Resolution_Workflow start Racemic (R/S)-Alcohol add_resolver Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) start->add_resolver form_salts Formation of Diastereomeric Salts ((S)-Alcohol-(R)-Acid & (R)-Alcohol-(R)-Acid) add_resolver->form_salts crystallize Fractional Crystallization form_salts->crystallize separate Separate Soluble and Insoluble Salts crystallize->separate cleave_S Cleave Resolving Agent from Insoluble (S)-Alcohol Salt separate->cleave_S recycle_R Recover Soluble (R)-Alcohol Salt separate->recycle_R pure_S Pure (S)-Alcohol cleave_S->pure_S

Caption: Workflow for chiral resolution via diastereomeric salt formation.

References

Sources

Optimization

troubleshooting low conversion rates in (1S)-1-(3-bromo-2-methoxyphenyl)ethanol production

Technical Support Center: (1S)-1-(3-bromo-2-methoxyphenyl)ethanol Synthesis This guide is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (1S)-1-(3-bromo-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1S)-1-(3-bromo-2-methoxyphenyl)ethanol Synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol, a key chiral intermediate. Low conversion rates are a common impediment in catalytic asymmetric reductions. This document provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to help you diagnose and resolve synthetic challenges, thereby improving reaction efficiency and yield.

Troubleshooting Guide: Diagnosing Low Conversion Rates

This section addresses specific issues encountered during the synthesis, presented in a direct question-and-answer format.

Q1: My reaction has stalled at low conversion (<50%) after several hours. What are the most likely causes and how can I investigate them?

A1: A stalled reaction is typically a sign of catalyst deactivation, insufficient or degraded reagents, or suboptimal reaction conditions. Here is a systematic approach to diagnosing the issue:

  • Catalyst Inactivation: The chiral oxazaborolidine catalyst used in Corey-Bakshi-Shibata (CBS) reductions is highly sensitive to protic impurities, especially water.[1] Moisture will rapidly and irreversibly decompose both the borane reducing agent and the catalyst.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Solvents like Tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle of anhydrous grade solvent.

      • Substrate Purity: Impurities in the starting ketone, 1-(3-bromo-2-methoxyphenyl)ethanone, can act as catalyst poisons. Acidic or nucleophilic impurities are particularly detrimental. Purify the starting material via column chromatography or recrystallization if its purity is questionable.

  • Reducing Agent Degradation: Borane complexes, such as BH₃·THF or BH₃·SMe₂, can degrade over time, especially if not stored properly under an inert atmosphere.[2] This leads to a lower effective concentration of the hydride source.

    • Troubleshooting Steps:

      • Use Fresh Reagents: Whenever possible, use a fresh bottle of the borane reagent.

      • Titrate the Borane Solution: The molarity of older borane solutions should be verified by titration prior to use. A common method involves quenching a known volume of the solution with an excess of water/glycerol and measuring the volume of hydrogen gas evolved.

  • Suboptimal Temperature: While lower temperatures generally favor higher enantioselectivity, excessively low temperatures can slow the reaction rate to a crawl, making it appear stalled.[1]

    • Troubleshooting Step: If you have confirmed anhydrous conditions and active reagents, consider allowing the reaction to warm slowly. For many CBS reductions, a temperature range of -20°C to 0°C strikes a good balance between reaction rate and enantioselectivity.[3]

Q2: The reaction appears to be complete by TLC, but my isolated yield is significantly lower than the expected conversion. What could be causing this discrepancy?

A2: This issue points towards problems during the reaction workup or purification stages, or the formation of non-UV-active side products.

  • Workup Issues: The product, (1S)-1-(3-bromo-2-methoxyphenyl)ethanol, has moderate polarity.

    • Emulsion Formation: During the aqueous quench and extraction, emulsions can form, trapping the product in the aqueous or interfacial layer. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

    • Incomplete Extraction: Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing a sufficient number of extractions (at least 3) to fully recover the product from the aqueous layer.

  • Purification Losses:

    • Volatility: While not extremely volatile, some product may be lost if solvents are removed under high vacuum at elevated temperatures. Use moderate temperature on the rotary evaporator.

    • Silica Gel Chromatography: The product alcohol can streak on silica gel if the column is not run efficiently. Use a well-packed column and an appropriate solvent system (e.g., hexanes/ethyl acetate). Deactivating the silica gel with a small amount of triethylamine (~1%) in the eluent can sometimes mitigate streaking for amine-sensitive or slightly acidic compounds.

  • Side Reaction Pathways: Borane is a powerful reducing agent and can participate in side reactions.[4] While the primary side product in a stalled reaction is unreacted ketone, other pathways could consume material. One possibility, though less common for this substrate, is reductive cleavage of the aryl-bromide or aryl-methoxy bond, which would lead to different, potentially more complex, product mixtures.[4]

Q3: My conversion rate is acceptable, but the enantiomeric excess (ee) of my product is poor. How can I improve stereoselectivity?

A3: Poor enantioselectivity is a clear indication that the uncatalyzed background reaction is competing with the desired catalyst-controlled pathway.[1]

  • Reaction Temperature: This is the most critical parameter for enantioselectivity. Higher temperatures significantly accelerate the non-enantioselective reduction of the ketone by free borane in solution.

    • Solution: Maintain a low reaction temperature throughout the addition of the borane reagent. A starting temperature of -20°C or lower is often optimal.[3]

  • Order and Rate of Addition: The way reagents are combined is crucial. The catalyst must coordinate with the ketone before it is exposed to a high concentration of the borane reducing agent.

    • Solution: Add the ketone to a pre-formed solution of the CBS catalyst in THF. Allow this mixture to stir for 10-15 minutes to ensure proper coordination. Then, add the borane solution slowly (dropwise) via a syringe pump. This maintains a low concentration of free borane, minimizing the background reaction.

  • Stoichiometry: An incorrect ratio of catalyst to reducing agent can lead to suboptimal results.

    • Solution: The CBS catalyst and borane form a complex that is the active reducing agent.[5] Ensure you are using the correct stoichiometry as per established protocols, typically with a slight excess of the borane source relative to the ketone.

Frequently Asked Questions (FAQs)

  • What is the typical catalyst loading for this reaction?

    • For laboratory-scale synthesis, a catalyst loading of 5-10 mol% relative to the ketone is standard. This provides a good balance between reaction speed and cost.

  • Which borane source is better, BH₃·THF or BH₃·SMe₂ (BMS)?

    • Both are effective. BH₃·THF is very common, but its solutions can be less stable over long-term storage. BMS is more stable but has a strong, unpleasant odor.[2] For reproducibility, BMS is often preferred. The choice may depend on availability and laboratory handling preferences.

  • How do I accurately monitor the reaction?

    • Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between the starting ketone and the product alcohol (e.g., 20-30% ethyl acetate in hexanes). The ketone is less polar and will have a higher Rf value than the more polar alcohol product. Staining with potassium permanganate can help visualize the spots. For quantitative analysis of conversion and enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[6][7]

  • Can impurities in the starting material really have such a large effect?

    • Yes. The synthesis of the precursor, 1-(3-bromo-2-methoxyphenyl)ethanone, may involve steps like Friedel-Crafts acylation or bromination that can leave acidic or metallic impurities.[8][9] These can neutralize or bind to the Lewis-acidic catalyst, rendering it inactive. It is always best practice to use highly pure starting materials for catalytic reactions.[1]

Data Presentation & Visualization

Table 1: Typical Parameters for CBS Reduction of 1-(3-bromo-2-methoxyphenyl)ethanone
ParameterRecommended ValueRationale & Notes
Substrate 1-(3-bromo-2-methoxyphenyl)ethanonePurity >98% is critical for high conversion.
Catalyst (S)-2-Methyl-CBS-oxazaborolidine5-10 mol%. The (S)-enantiomer yields the desired (S)-alcohol.
Reducing Agent BH₃·SMe₂ or BH₃·THF0.6 - 1.0 equivalents (relative to ketone).
Solvent Anhydrous THFMust be scrupulously dry.
Temperature -20°C to 0°CLower temperature enhances enantioselectivity (ee).
Reaction Time 1 - 6 hoursMonitor by TLC until ketone is consumed.
Typical Yield >85%Dependent on purity of reagents and workup efficiency.
Typical ee >95%Highly dependent on maintaining low temperature and slow addition.
Diagrams

G Catalyst CBS Catalyst Active_Complex Active Catalyst-Borane Complex Catalyst->Active_Complex Catalyst->Active_Complex Borane1 BH₃ Borane1->Active_Complex Ternary_Complex Ternary Complex (Catalyst-Borane-Ketone) Active_Complex->Ternary_Complex Ketone Ketone Substrate Ketone->Ternary_Complex Hydride_Transfer Diastereoselective Hydride Transfer Ternary_Complex->Hydride_Transfer Product_Complex Product-Borane Complex Hydride_Transfer->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Chiral Alcohol Product Product_Complex->Product Borane2 BH₃ Borane2->Active_Complex

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

G start Low Conversion Rate check_reagents Are reagents (borane, solvent) fresh and anhydrous? start->check_reagents check_catalyst Is substrate pure? Was catalyst handled properly? start->check_catalyst check_conditions Was temperature too low? Was reaction time sufficient? start->check_conditions sol_reagents_no Solution: Use fresh, anhydrous solvent. Titrate or use new borane. check_reagents->sol_reagents_no No sol_catalyst_no Solution: Purify substrate. Handle catalyst under inert gas. check_catalyst->sol_catalyst_no No sol_conditions_no Solution: Allow to warm slightly (e.g., to 0°C). Increase reaction time. check_conditions->sol_conditions_no No success Problem Resolved sol_reagents_no->success sol_catalyst_no->success sol_conditions_no->success

Caption: Troubleshooting workflow for low conversion rates.

Experimental Protocols

Protocol 1: Synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol via CBS Reduction
  • Materials:

    • 1-(3-bromo-2-methoxyphenyl)ethanone

    • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

    • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol (MeOH)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (10 mL per 1 mmol of ketone) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

    • Catalyst Addition: Cool the flask to 0°C. Add the (S)-CBS catalyst solution (0.1 equivalents, e.g., 0.1 mL of a 1 M solution for a 1 mmol reaction).

    • Substrate Addition: Add the 1-(3-bromo-2-methoxyphenyl)ethanone (1.0 eq) dissolved in a minimal amount of anhydrous THF. Stir the solution at 0°C for 15 minutes.

    • Cooling: Cool the reaction mixture to -20°C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

    • Borane Addition: Add the borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -15°C.

    • Reaction Monitoring: Stir the reaction at -20°C. Monitor the consumption of the starting material by TLC (20% EtOAc/Hexanes). The reaction is typically complete within 2-4 hours.

    • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (4 mL per 1 mmol of ketone) at -20°C. Allow the mixture to warm to room temperature.

    • Workup: Remove the solvent under reduced pressure. To the residue, add ethyl acetate and 1 M HCl. Separate the layers. Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (1S)-1-(3-bromo-2-methoxyphenyl)ethanol.

Protocol 2: Analysis by Chiral HPLC
  • Objective: To determine the conversion rate and enantiomeric excess (ee) of the product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase column, such as a Chiralcel® OD-H or similar.

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 or 90:10 v/v). The exact ratio should be optimized to achieve baseline separation of the ketone and the two alcohol enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the crude reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a sample of the starting ketone and the racemic alcohol (prepared by reduction with NaBH₄) to determine their retention times.

    • Inject the sample from the asymmetric reaction.

    • Identify the peaks corresponding to the starting ketone (SM), the desired (S)-alcohol, and the undesired (R)-alcohol.

    • Calculate Conversion: Conversion (%) = [ (Area S-alcohol + Area R-alcohol) / (Area SM + Area S-alcohol + Area R-alcohol) ] * 100

    • Calculate Enantiomeric Excess (ee): ee (%) = [ (Area S-alcohol - Area R-alcohol) / (Area S-alcohol + Area R-alcohol) ] * 100[6]

References

  • BenchChem. (2025). The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide. Benchchem.com.
  • Organic Chemistry Portal.
  • Jones, A. C., & Jones, M. F. (n.d.). Computational elucidation of the catalytic mechanism for ketone reduction by an oxazaborolidine–borane adduct.
  • YouTube. (2020, March 21).
  • EvitaChem. (1S)-2-bromo-1-(3-methoxyphenyl)ethanol. Evitachem.com.
  • BenchChem. (2025). Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions. Benchchem.com.
  • Zhang, X., et al. (n.d.). Efficient enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, the key building block of lusutrombopag.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (n.d.). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines.
  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. Benchchem.com.
  • Penasa, R., & Licini, G. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry.
  • Baldino, C. M. (2006, March 15). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions.
  • Organic Chemistry Portal. Borane Reagents. Organic-chemistry.org.
  • Google Patents. (n.d.). A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-3'-hydroxyacetophenone. Benchchem.com.

Sources

Troubleshooting

optimizing chiral HPLC mobile phase conditions for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

Technical Support Center: Chiral HPLC Method Optimization Analyte: (1S)-1-(3-bromo-2-methoxyphenyl)ethanol Welcome to the technical support center for optimizing chiral HPLC methods. This guide is designed for researcher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral HPLC Method Optimization

Analyte: (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

Welcome to the technical support center for optimizing chiral HPLC methods. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the enantioselective separation of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol. As Senior Application Scientists, we have structured this guide to move from foundational knowledge to specific troubleshooting, ensuring a logical and scientifically-grounded workflow.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the initial stages of method development for aromatic alcohols like the target analyte.

Q1: Which type of Chiral Stationary Phase (CSP) is most suitable for separating (1S)-1-(3-bromo-2-methoxyphenyl)ethanol?

A1: For an aromatic alcohol such as (1S)-1-(3-bromo-2-methoxyphenyl)ethanol, polysaccharide-based CSPs are the most successful and widely used class of columns.[1][2][3] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a rich variety of chiral recognition mechanisms including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

The key interaction points for your analyte are:

  • Hydrogen Bonding: The hydroxyl (-OH) group is a primary site for hydrogen bonding with the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: The bromo-methoxyphenyl ring can engage in π-π stacking with the aromatic rings of the CSP's chiral selector.

  • Dipole-Dipole Interactions: The methoxy and bromo substituents, along with the hydroxyl group, create dipoles that can interact with polar sites on the CSP.

We recommend a screening approach using columns with different polysaccharide backbones and selectors.

Table 1: Recommended Initial Screening Columns

Column Name (Example) Polysaccharide Base Chiral Selector (Example) Primary Interaction Strength
CHIRALPAK® AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate) Strong π-π and steric interactions
CHIRALCEL® OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate) Strong hydrogen bonding and dipole interactions

| CHIRALPAK® IC | Cellulose | tris(3,5-dichlorophenylcarbamate) | Modified electronic interactions due to chloro-substituents |

Q2: What are the recommended starting mobile phase conditions for this separation?

A2: Normal Phase (NP) chromatography is typically the most effective mode for polysaccharide-based CSPs.[3][4] It provides high selectivity and efficiency. We recommend starting with a simple binary mobile phase consisting of an alkane and an alcohol modifier.

Initial Mobile Phase Recommendation:

  • Solvent A (Alkane): n-Hexane or n-Heptane

  • Solvent B (Alcohol Modifier): 2-Propanol (IPA) or Ethanol (EtOH)

  • Starting Composition: 90:10 (v/v) n-Hexane / IPA

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.

  • Temperature: Ambient (e.g., 25 °C)

The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for controlling retention time and selectivity.[3]

Q3: What is the role of acidic or basic additives, and should I use them for a neutral analyte like this?

A3: For a neutral analyte like an alcohol, additives are often unnecessary. However, they can sometimes significantly improve peak shape and resolution by modifying the surface chemistry of the stationary phase.[1][5]

  • Acidic Additives (e.g., 0.1% Trifluoroacetic Acid - TFA): Can suppress the ionization of residual acidic silanol groups on the silica support, reducing peak tailing for basic analytes. For a neutral analyte, its effect might be minimal but can sometimes alter the conformation of the CSP, thereby changing selectivity.

  • Basic Additives (e.g., 0.1% Diethylamine - DEA): Can mask acidic silanol groups and are essential for basic analytes. For your neutral alcohol, a basic additive could potentially interact with the CSP and alter the separation.

Recommendation: Begin without any additives. If you encounter significant peak tailing that does not resolve with changes in the alcohol modifier, you may experiment with a very low concentration (0.05-0.1%) of an additive. Be aware of the "memory effect," where additives can strongly adsorb to the CSP and affect subsequent analyses even after being removed from the mobile phase.[6][7]

Method Development & Optimization Workflow

The following protocol outlines a systematic approach to developing a robust chiral separation method.

Experimental Protocol: Chiral Method Screening
  • Column Selection: Choose a set of 2-4 polysaccharide CSPs for initial screening (see Table 1).

  • System Preparation: Thoroughly flush the HPLC system with the mobile phase, ensuring the system is free of any incompatible solvents (e.g., water from previous reversed-phase runs).[8]

  • Initial Conditions:

    • Columns: CHIRALPAK® IA, CHIRALCEL® IB

    • Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at an appropriate wavelength for your analyte (e.g., 220 nm or 254 nm).

  • Execution: Inject the racemic standard onto each column with each mobile phase combination.

  • Evaluation: Assess the results based on resolution (Rs), retention factor (k), and analysis time. The goal is a resolution of Rs ≥ 1.5.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Aromatic Alcohol) Screen_CSP Select 2-4 Polysaccharide CSPs (e.g., Amylose, Cellulose based) Analyte->Screen_CSP Screen_MP Screen with Standard Mobile Phases (Hex/IPA, Hex/EtOH) Screen_CSP->Screen_MP Optimize_Mod Adjust Alcohol Modifier % (5% to 20%) Screen_MP->Optimize_Mod Partial or No Separation Optimize_Alc Change Alcohol Type (IPA vs. EtOH vs. n-PrOH) Optimize_Mod->Optimize_Alc Resolution still < 1.5 Validation Method Validation (Robustness, Linearity, etc.) Optimize_Mod->Validation Rs >= 1.5 Optimize_Temp Vary Temperature (15°C to 40°C) Optimize_Alc->Optimize_Temp Fine-tuning needed

Caption: Chiral HPLC Method Development Workflow.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q: I am seeing poor resolution (Rs < 1.5) or co-elution of the enantiomers. What should I do?

A: This is the most common challenge in chiral separations. Follow these steps methodically.

  • Adjust the Alcohol Modifier Concentration: This is the most powerful parameter for influencing selectivity.[1]

    • If peaks are broad and retention is long: Increase the alcohol percentage (e.g., from 10% to 15% or 20%). This will decrease retention time and can sometimes improve resolution.

    • If peaks are sharp but elute too quickly: Decrease the alcohol percentage (e.g., from 10% to 5%). Increasing retention time often allows for more interaction with the CSP, enhancing separation.

  • Change the Alcohol Modifier Type: Different alcohols have different hydrogen bonding capabilities and steric profiles, which can dramatically alter selectivity.

    • If you started with IPA, switch to Ethanol (EtOH).

    • If using EtOH, try IPA or n-Propanol.

  • Vary the Column Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.[9] The effect is not always predictable.

    • Decrease Temperature (e.g., to 15 °C): This often increases interaction strength and can improve resolution.

    • Increase Temperature (e.g., to 40 °C): This can improve peak efficiency and sometimes even reverse the elution order, providing a different selectivity.[1]

Table 2: Effect of Mobile Phase Parameter Adjustments

Parameter Change Effect on Retention Time Effect on Resolution (Rs) Primary Rationale
Increase % Alcohol Decrease Variable (Can Increase or Decrease) Reduces interaction with polar sites on CSP.
Decrease % Alcohol Increase Variable (Often Increases) Enhances interaction with polar sites on CSP.
Switch IPA -> EtOH Generally Decrease Variable Ethanol is more polar and less sterically hindered than IPA.
Decrease Temperature Increase Often Increases Enhances enantioselective binding energies.

| Increase Temperature | Decrease | Variable | Improves mass transfer kinetics and efficiency. |

Q: My peak shape is poor (significant tailing or fronting). How can I improve it?

A: Poor peak shape is often caused by undesirable secondary interactions or column overload.

  • Check Sample Concentration: Inject a lower concentration of your sample. Column overload can lead to peak fronting.

  • Use an Additive (with caution): As discussed in the FAQs, a small amount of an additive (e.g., 0.1% TFA or DEA) can sometimes improve peak shape by masking active sites on the stationary phase. This should be a secondary step after optimizing the main mobile phase components.[10]

  • Ensure Sample Solvent Compatibility: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent (e.g., pure alcohol) can cause peak distortion.[8]

Q: My retention times are drifting and not reproducible. What is the cause?

A: Drifting retention times usually point to issues with column equilibration or the mobile phase itself.

  • Column Equilibration: Chiral columns, especially with polar mobile phases, can require extended equilibration times. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection.

  • Mobile Phase Volatility: In normal phase, the more volatile component (n-Hexane) can evaporate over time, changing the mobile phase composition. Prepare fresh mobile phase daily and keep the reservoir bottles capped.

  • Temperature Fluctuation: Ensure the column compartment temperature is stable, as temperature significantly impacts retention.[9]

  • Additive Memory Effects: If you have recently used additives and are now running without them, the column may retain the additive, causing a slow change in performance.[6][7] Flushing with a strong, compatible solvent may be necessary to regenerate the column surface (always consult the column manufacturer's instructions).

G Problem Problem: Poor Resolution (Rs < 1.5) Step1 Step 1: Adjust % Alcohol (Increase/Decrease) Problem->Step1 Step2 Step 2: Change Alcohol Type (e.g., IPA -> EtOH) Step1->Step2 No Improvement Solution Solution Found (Rs >= 1.5) Step1->Solution Success Step3 Step 3: Vary Temperature (e.g., 25°C -> 15°C) Step2->Step3 No Improvement Step2->Solution Success Step4 Step 4: Try Different CSP Step3->Step4 No Improvement Step3->Solution Success

Caption: Troubleshooting Decision Tree for Poor Resolution.

References

  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. (2002).
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • The effect of mobile phase composition on the chiral separation of compounds. (N/A).
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Phenomenex.
  • Chiral mobile phase additives in HPLC enantiosepar
  • Trouble with chiral separations. (2020).
  • Chiral HPLC Column. (N/A). Phenomenex.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2019). MDPI.
  • chiral columns. (N/A). HPLC.eu.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Efficient method development for chiral separation by using CHIRAL ART columns. (N/A). YMC.
  • The Evolution of Chiral Stationary Phases from HPLC to UHPLC. (2026).
  • Chiral Method Development Str
  • Chiral Chromatography Frequently Asked Questions. (N/A). Sigma-Aldrich.
  • Developing a chiral separ
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • CHIRAL SEPAR
  • Chiral HPLC Separ
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.

Sources

Optimization

purification protocols for removing debrominated byproducts from (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

Compound: (1S)-1-(3-bromo-2-methoxyphenyl)ethanol Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This portal provides authoritative,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Compound: (1S)-1-(3-bromo-2-methoxyphenyl)ethanol Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This portal provides authoritative, field-proven troubleshooting guides and validated protocols for isolating (1S)-1-(3-bromo-2-methoxyphenyl)ethanol—a critical chiral intermediate in the synthesis of pharmaceuticals such as Lusutrombopag[1]—from its primary synthetic impurity: the debrominated byproduct, (1S)-1-(2-methoxyphenyl)ethanol.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the debrominated byproduct forming during my synthesis? A1: The target compound is typically synthesized via the asymmetric transfer hydrogenation of 1-(3-bromo-2-methoxyphenyl)ethanone. Under transition-metal catalysis (e.g., Ru, Mn, or Pd), competitive hydrodehalogenation can occur[1]. The benzylic C–Br bond is susceptible to oxidative addition or radical cleavage, leading to the replacement of the heavy bromine atom with a hydrogen atom, yielding the unwanted (1S)-1-(2-methoxyphenyl)ethanol.

Q2: Why does standard normal-phase silica gel fail to separate the brominated target from the debrominated byproduct? A2: Normal-phase chromatography separates compounds based primarily on polar interactions (hydrogen bonding and dipole-dipole interactions). Both your target and the byproduct possess identical polar functional groups: a secondary benzylic hydroxyl group and an ortho-methoxy ether. These groups dominate the interaction with the silanol sites on the silica gel. While the loss of the bromine atom alters the molecular weight, its effect on the molecule's overall dipole moment is insufficient to create a workable retention factor difference (ΔRf) on silica. Literature confirms that such closely related halogenated/debrominated aryl mixtures are notoriously difficult to resolve on silica and are often "only separable by preparative HPLC"[2].

Q3: What is the mechanistic rationale for using Reverse-Phase HPLC (RP-HPLC) for this purification? A3: RP-HPLC utilizes a non-polar stationary phase (typically C18 alkyl chains) and a polar mobile phase. Separation is governed by hydrophobic interactions rather than hydrogen bonding. The bromine atom in (1S)-1-(3-bromo-2-methoxyphenyl)ethanol significantly increases the molecule's lipophilicity (LogP) compared to the hydrogen atom in the byproduct. Consequently, the less lipophilic debrominated impurity will elute earlier than the brominated target, allowing for baseline resolution. Preparative RP-HPLC is the industry standard for resolving these specific halogenated analogs[3].

Q4: How do I ensure the enantiomeric purity (ee) is maintained during the purification process? A4: Standard C18 RP-HPLC is achiral and will not alter the enantiomeric ratio established during your asymmetric synthesis. However, benzylic alcohols are prone to acid-catalyzed racemization via the formation of a planar benzylic carbocation. To prevent this, avoid strong acids (like Trifluoroacetic acid, TFA) in your mobile phase. Instead, use mild additives like 0.1% Formic Acid and ensure that solvent removal during fraction concentration is performed under high vacuum at temperatures strictly below 35°C.

Part 2: Chromatographic Workflow & Decision Matrix

To determine the most efficient path to high-purity isolation, follow the logical workflow mapped below.

PurificationWorkflow A Crude Mixture: Target + Debrominated B Normal-Phase TLC (Hexane/EtOAc) A->B C ΔRf > 0.15? B->C D Flash Chromatography (Standard Silica) C->D Yes (Rare) E Analytical RP-HPLC (C18, MeCN/H2O) C->E No (Typical) I Pure (1S)-1-(3-bromo- 2-methoxyphenyl)ethanol D->I F Resolution (Rs) > 1.5? E->F G Preparative RP-HPLC Scale-up F->G Yes H Optimize Gradient (Decrease %MeCN slope) F->H No G->I H->E

Workflow for selecting the optimal chromatographic purification strategy based on resolution metrics.

Part 3: Validated Experimental Protocols

The following methodologies provide a self-validating system. You must achieve the defined system suitability criteria on the analytical scale before committing bulk crude material to the preparative column.

Protocol A: Analytical RP-HPLC Method Development

Objective: Establish baseline resolution (Rs > 1.5) between the debrominated byproduct and the target.

  • System Preparation: Equip the HPLC with a high-resolution C18 column (e.g., 150 mm × 4.6 mm, 3.5 μm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water with 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Gradient Elution Profile: Program a shallow gradient to maximize stationary phase interaction:

    • 0–2 min: 20% B (Isocratic hold to focus the injection band)

    • 2–15 min: 20% → 60% B (Linear ramp)

    • 15–18 min: 60% → 95% B (Column wash)

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (optimal for the methoxy-benzene chromophore).

  • Self-Validation Check: Inject 5 μL of the crude mixture. Calculate the resolution using the equation Rs=2(tR2​−tR1​)/(W1​+W2​) .

    • Causality Rule: If Rs < 1.5, the gradient is too steep. Decrease the slope (e.g., 20% to 50% B over 20 mins) to increase the separation window.

Protocol B: Preparative RP-HPLC Isolation

Objective: Isolate >98% pure (1S)-1-(3-bromo-2-methoxyphenyl)ethanol at scale.

  • Scale-Up Calculation: Maintain identical column chemistry (C18) and length. Scale the flow rate proportionally to the square of the column radii: Flowprep​=Flowanalytical​×(rprep​/ranalytical​)2 .

  • Sample Loading: Dissolve the crude mixture in the initial mobile phase conditions (20% MeCN). If solubility is poor, use a minimal volume of DMSO (maximum 1% of the column volume) to prevent peak broadening and early elution.

  • Fraction Collection: Trigger collection via a UV threshold at 280 nm. The debrominated byproduct will elute first, followed by the brominated target.

  • Product Recovery: Pool the fractions containing the target compound. Remove the acetonitrile under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature ≤ 35°C to prevent acid-catalyzed racemization. Extract the remaining aqueous layer with ethyl acetate (3 × 50 mL), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure product.

Part 4: Quantitative Data Summary

The table below summarizes the critical parameters for transferring the separation from the analytical to the preparative scale, ensuring predictable retention times and resolution.

ParameterAnalytical ScalePreparative ScaleRationale / Causality
Column Dimensions 150 mm × 4.6 mm ID (3.5 μm)150 mm × 21.2 mm ID (5.0 μm)Matched length ensures proportional theoretical plates for scale-up.
Flow Rate 1.0 mL/min21.0 mL/minScaled geometrically by the square of the column radius.
Injection Volume 5 – 10 μL500 – 1500 μLMaximizes throughput without exceeding the column's loading capacity.
Mobile Phase H2O / MeCN (0.1% Formic Acid)H2O / MeCN (0.1% Formic Acid)Avoids TFA to prevent benzylic carbocation formation and racemization.
Expected tR​ (Byproduct) ~ 8.2 min~ 8.5 minElutes earlier due to lower lipophilicity (absence of bromine).
Expected tR​ (Target) ~ 11.4 min~ 11.8 minElutes later due to strong hydrophobic interaction of the C-Br bond.

References

  • Synthesis of cytochalasan analogues with aryl substituents at position 10. RSC Publishing.
  • Mn-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Improved by Cinchona Alkaloid-Derived NNS Ligands. ACS Publications.
  • Debromination of 2-Bromo-4-isopropyl-cyclohexanone as an unwanted side reaction. Benchchem.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Asymmetric Synthesis of (1S)-1-(3-Bromo-2-methoxyphenyl)ethanol

Welcome to the Application Scientist Support Portal. (1S)-1-(3-Bromo-2-methoxyphenyl)ethanol is a critical chiral building block, most notably serving as a key intermediate in the synthesis of the pharmaceutical drug Lus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. (1S)-1-(3-Bromo-2-methoxyphenyl)ethanol is a critical chiral building block, most notably serving as a key intermediate in the synthesis of the pharmaceutical drug Lusutrombopag[1]. Achieving high enantiomeric excess (ee >99%) at a process scale presents unique thermodynamic and kinetic challenges.

This troubleshooting guide is designed for drug development professionals and process chemists. It addresses the mechanistic causality behind scale-up failures in the two primary synthetic routes: Biocatalysis (Ketoreductase/KRED) and Asymmetric Transfer Hydrogenation (ATH) .

Part 1: Biocatalytic Scale-Up (Ketoreductase / KRED)

Biocatalysis is the industry standard for achieving >99% ee in the reduction of 1-(3-bromo-2-methoxyphenyl)ethanone. However, transitioning from analytical to preparative scale often introduces mass transfer and thermodynamic bottlenecks.

FAQ 1: Why does my KRED reaction stall at 60% conversion when moving from 1g to 100g scale?

The Causality: The stalling is rarely due to enzyme deactivation; it is almost always caused by substrate inhibition and poor aqueous solubility . 1-(3-bromo-2-methoxyphenyl)ethanone is highly lipophilic. At scale, the undissolved ketone forms a separate phase that the enzyme cannot access, while localized high concentrations of the dissolved substrate can competitively inhibit the KRED active site. The Solution: Do not simply increase the co-solvent (e.g., DMSO), as concentrations above 10% v/v will strip the essential hydration layer from the KRED, denaturing it. Instead, implement a surfactant-enhanced biphasic system . Studies have shown that adding non-ionic surfactants like Tween-20 significantly enhances the mass transfer of bulky acetophenones across the aqueous-organic interface without denaturing the biocatalyst[2].

FAQ 2: My enantiomeric excess (ee%) is perfect, but the pH of my reactor drops rapidly, killing the reaction. What is happening?

The Causality: This is a direct consequence of your cofactor regeneration system. To make the process economically viable, stoichiometric NADPH is generated in situ using a coupled Glucose Dehydrogenase (GDH) system. GDH oxidizes D-glucose to D-glucono-1,5-lactone, which spontaneously hydrolyzes in water to form D-gluconic acid . At scale, the rapid accumulation of gluconic acid overwhelms standard phosphate buffers, dropping the pH below 6.0 and irreversibly denaturing both KRED and GDH. The Solution: You must decouple your buffering capacity from the reaction scale. Equip your jacketed reactor with an automated pH stat (titrator) feeding 1M NaOH to continuously neutralize the gluconic acid and maintain a strict pH of 7.0 ± 0.2.

CofactorRegeneration Ketone 1-(3-Bromo-2-methoxyphenyl)ethanone KRED KRED Enzyme Ketone->KRED Alcohol (1S)-1-(3-Bromo-2-methoxyphenyl)ethanol KRED->Alcohol Reduction NADP NADP+ KRED->NADP GDH GDH Enzyme NADPH NADPH GDH->NADPH Regeneration Gluconate D-Gluconic Acid GDH->Gluconate Oxidation NADPH->KRED Hydride Transfer NADP->GDH Glucose D-Glucose Glucose->GDH

Coupled KRED/GDH enzymatic cofactor regeneration cycle for asymmetric ketone reduction.

Part 2: Asymmetric Transfer Hydrogenation (ATH) Scale-Up

For facilities lacking biocatalytic infrastructure, transition-metal catalyzed ATH using Ruthenium (Ru-TsDPEN) or Manganese (Mn-PNN) complexes is a highly effective alternative[1][3].

FAQ 3: Why does my ee% erode when I leave the ATH reaction stirring overnight at scale?

The Causality: Unlike biocatalysis, ATH operates via a Meerwein-Ponndorf-Verley (MPV) type mechanism, which is thermodynamically reversible . At the beginning of the reaction, the high concentration of isopropanol (the hydride donor) drives the equilibrium forward. However, as the reaction reaches >95% conversion, the high concentration of the chiral alcohol product and acetone (the byproduct) pushes the reverse reaction. If the catalyst is not 100% stereoselective in the reverse oxidation step, it will slowly oxidize your (1S)-alcohol back to the ketone, which is then re-reduced to a racemic mixture, eroding the ee%. The Solution: ATH reactions must be kinetically quenched, not left to thermodynamic equilibrium. Monitor the reaction via HPLC and quench immediately upon reaching >98% conversion by cooling to 0°C and removing the catalyst (e.g., via silica plug or aqueous extraction).

FAQ 4: How do the substituents on the acetophenone affect my ATH catalyst choice?

The Causality: The electronic nature of the substrate dictates the hydride transfer rate. The 3-bromo and 2-methoxy groups on our target molecule exert competing electronic effects. The electron-withdrawing bromine atom accelerates the initial hydride transfer but can weaken the π-π stacking interactions required for high enantioselectivity in standard Cinchona alkaloid-derived NNS manganese catalysts[3]. The Solution: Use a highly rigidified ligand framework, such as carbocyclic-fused PNN–Manganese complexes, which have been proven to maintain high ee% (up to 76-85%) specifically for (S)-1-(3-bromo-2-methoxyphenyl)ethan-1-ol by enforcing a strict steric boundary during the transition state[1].

Troubleshooting Start Issue: Low ee% at Scale CheckMethod Identify Synthesis Method Start->CheckMethod Biocat Biocatalysis (KRED) CheckMethod->Biocat ATH Asymmetric Transfer Hydrogenation CheckMethod->ATH BioIssue1 Check pH Profile Is pH < 6.0? Biocat->BioIssue1 ATHIssue1 Check Reaction Time Is it > 24h? ATH->ATHIssue1 BioAction1 Action: Implement automated titration (1M NaOH). BioIssue1->BioAction1 Yes BioIssue2 Check Substrate Conc. Is it > 100 g/L? BioIssue1->BioIssue2 No BioAction2 Action: Switch to fed-batch or biphasic system. BioIssue2->BioAction2 Yes ATHAction1 Action: Stop reaction earlier. Prevent reverse oxidation. ATHIssue1->ATHAction1 Yes

Decision tree for troubleshooting enantiomeric excess (ee%) erosion during scale-up.

Part 3: Quantitative Method Comparison

When designing your scale-up campaign, selecting the right methodology is paramount. Below is a comparative data summary for the synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol.

ParameterBiocatalysis (KRED/GDH)ATH (Mn-PNN Complex)
Typical Yield > 95%85 - 90%
Enantiomeric Excess (ee%) > 99.5%76 - 87%
Operating Temperature 30°C (Mild)25°C - 88°C (Varies by catalyst)
Primary Solvent Aqueous Buffer (pH 7.0)Isopropanol (i-PrOH)
Catalyst Loading 2 - 5 wt%0.01 - 0.5 mol%
Primary Scale-Up Risk pH drop, Substrate solubilityReversibility (ee% erosion), Trace metals

Part 4: Validated Experimental Protocol

100g-Scale Biocatalytic Synthesis of (1S)-1-(3-Bromo-2-methoxyphenyl)ethanol

This protocol utilizes a self-validating pH-stat system to ensure the GDH cofactor recycling does not denature the KRED enzyme.

Step 1: Reactor Preparation

  • Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (pitched blade), a calibrated pH probe, and an automated titration line connected to a 1M NaOH reservoir.

  • Set the jacket temperature to 30°C.

Step 2: Buffer and Cofactor Initialization

  • Add 1.0 L of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ to the reactor.

  • Add 150 g of D-glucose (hydride source) and 0.5 g of NADP⁺ (cofactor). Stir at 250 rpm until fully dissolved.

  • Add 2.0 g of Glucose Dehydrogenase (GDH) powder.

Step 3: Substrate Addition

  • Dissolve 100 g of 1-(3-bromo-2-methoxyphenyl)ethanone in 50 mL of DMSO containing 1% v/v Tween-20[2].

  • Add the substrate solution dropwise to the reactor over 15 minutes to form a fine, milky suspension.

Step 4: Reaction Initiation & Monitoring

  • Initiate the reaction by adding 5.0 g of the engineered Ketoreductase (KRED) specific for (S)-alcohols.

  • Activate the pH stat. The system will automatically dose 1M NaOH to neutralize the evolving gluconic acid, maintaining the pH at 7.0. Note: The volume of NaOH consumed is directly proportional to reaction conversion and acts as a real-time kinetic monitor.

  • Sample the reaction every 4 hours. Extract a 1 mL aliquot into 2 mL of Methyl tert-butyl ether (MTBE), centrifuge, and analyze the organic layer via Chiral HPLC.

Step 5: Downstream Processing (DSP)

  • Upon reaching >99% conversion (typically 18-24 hours), add 500 mL of MTBE to the reactor and increase stirring to 400 rpm for 15 minutes.

  • Stop stirring and allow phase separation. Troubleshooting: If a stable emulsion forms due to the proteins and Tween-20, filter the entire biphasic mixture through a pad of Celite 545.

  • Separate the organic phase. Extract the aqueous phase twice more with 250 mL MTBE.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (1S)-1-(3-bromo-2-methoxyphenyl)ethanol.

References

  • Mn-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Improved by Cinchona Alkaloid-Derived NNS Ligands, Journal of Organic Chemistry. URL:[Link]

  • Asymmetric Transfer Hydrogenation of Ketones Improved by PNN–Manganese Complexes, Journal of Organic Chemistry. URL:[Link]

  • Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root, Food Technology and Biotechnology. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: Biocatalysis vs. Chemocatalysis for the Synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

A Senior Application Scientist's Perspective on Method Selection for a Key Pharmaceutical Intermediate In the landscape of modern pharmaceutical development, the efficient and stereoselective synthesis of chiral intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Method Selection for a Key Pharmaceutical Intermediate

In the landscape of modern pharmaceutical development, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of success. The molecule (1S)-1-(3-bromo-2-methoxyphenyl)ethanol is a critical building block, and the choice of catalytic system for its production—biocatalysis versus traditional chemocatalysis—presents a crucial decision point for researchers and process chemists. This guide provides an in-depth, objective comparison of these two powerful approaches, supported by experimental data and detailed protocols, to empower informed decision-making in the laboratory and at scale.

The Strategic Importance of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

Enantiomerically pure alcohols are ubiquitous precursors in the synthesis of active pharmaceutical ingredients (APIs). The specific stereochemistry of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol is essential for the desired biological activity and safety profile of the final drug substance. Consequently, the method chosen for the asymmetric reduction of the prochiral ketone, 3-bromo-2-methoxyacetophenone, must deliver high enantiopurity, yield, and scalability.

At a Glance: Biocatalysis vs. Chemocatalysis
FeatureBiocatalysis (Enzymatic Reduction)Chemocatalysis (Asymmetric Hydrogenation)
Catalyst Carbonyl Reductase (e.g., from Novosphingobium sp.)Transition Metal Complexes (e.g., Ru, Rh, Ir) or Organocatalysts (e.g., Oxazaborolidines)
Reaction Conditions Mild (ambient temperature, neutral pH, aqueous media)Often require elevated pressure, temperature, and anhydrous organic solvents
Selectivity Typically excellent enantioselectivity (>99% e.e.) and high regioselectivityCan achieve high enantioselectivity, but may require extensive ligand and condition screening
Environmental Impact Generally considered "greener"; biodegradable catalysts, aqueous systemsOften involves heavy metals, organic solvents, and potentially hazardous reagents
Substrate Scope Can be limited by the enzyme's active site; may require protein engineering for novel substratesBroad substrate scope with a wide array of developed catalysts and ligands
Development Time Enzyme screening and optimization can be rapid with modern techniquesCatalyst and ligand synthesis/procurement and reaction optimization can be time-consuming

Biocatalytic Approach: The Power of Enzymatic Precision

Biocatalysis has emerged as a formidable technology in pharmaceutical manufacturing, offering unparalleled selectivity under mild conditions.[1][2] For the synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol, carbonyl reductases (KREDs) are the enzymes of choice. These enzymes, belonging to the oxidoreductase class, facilitate the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the ketone.

A significant advantage of biocatalysis is the potential for high substrate loading and excellent enantiomeric excess (e.e.) in a single step. For instance, a carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) has been successfully employed for the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone, achieving a high substrate concentration of 200 g/L.[3] This process demonstrates the industrial viability of biocatalysis, providing the desired (S)-alcohol with greater than 99% e.e. and a 77% isolated yield.[3] The reaction is often performed in aqueous buffer systems, significantly reducing the environmental footprint compared to solvent-intensive chemical processes.

Experimental Protocol: Biocatalytic Reduction

This protocol is based on the successful synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol using a carbonyl reductase.[3]

Materials:

  • 1-(3′-bromo-2′-methoxyphenyl)ethanone

  • Carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR)

  • Formate dehydrogenase (FDH)

  • NADH

  • Sodium formate

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).

  • To the buffer, add 1-(3′-bromo-2′-methoxyphenyl)ethanone to a final concentration of 200 g/L.

  • Add NADH to a catalytic amount (e.g., 1 mM).

  • Add sodium formate as the co-substrate for cofactor regeneration.

  • Initiate the reaction by adding the carbonyl reductase (NoCR) and formate dehydrogenase (FDH) to the mixture.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography if necessary.

Biocatalytic Workflow

G cluster_prep Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Work-up and Purification prep1 Prepare Potassium Phosphate Buffer (pH 7.0) prep2 Add Substrate: 1-(3'-bromo-2'-methoxyphenyl)ethanone prep1->prep2 prep3 Add Cofactor (NADH) and Co-substrate (Sodium Formate) prep2->prep3 react1 Add Enzymes: Carbonyl Reductase (NoCR) & Formate Dehydrogenase (FDH) prep3->react1 react2 Incubate at 30°C with Agitation react1->react2 react3 Monitor Conversion (HPLC/GC) react2->react3 workup1 Product Extraction (Ethyl Acetate) react3->workup1 workup2 Drying and Concentration workup1->workup2 workup3 Purification (Flash Chromatography) workup2->workup3 end end workup3->end Final Product: (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

Caption: Workflow for the biocatalytic synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol.

Chemocatalytic Approach: A Mature and Versatile Toolbox

Chemocatalysis offers a rich and diverse set of tools for the asymmetric reduction of ketones, with well-established methodologies that have been refined over decades. The most prominent among these are asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) using transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium.[4] Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and borane.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is a representative procedure based on established methods for the ATH of aromatic ketones.

Materials:

  • 3-bromo-2-methoxyacetophenone

  • [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

  • Anhydrous isopropanol

  • Potassium tert-butoxide

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Set up a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • To the vessel, add the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (e.g., 0.5-1 mol%).

  • Add anhydrous toluene and anhydrous isopropanol.

  • Add a solution of potassium tert-butoxide in isopropanol.

  • Add a solution of 3-bromo-2-methoxyacetophenone in anhydrous toluene.

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress by TLC, GC, or HPLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Chemocatalytic Workflow

G cluster_prep Inert Atmosphere Setup cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Purification prep1 Add Ru-Catalyst and Anhydrous Solvents prep2 Add Base (Potassium tert-butoxide) prep1->prep2 react1 Add Substrate: 3-bromo-2-methoxyacetophenone prep2->react1 react2 Heat to 80°C with Stirring react1->react2 react3 Monitor Conversion (TLC/GC/HPLC) react2->react3 workup1 Quench Reaction and Product Extraction react3->workup1 workup2 Washing, Drying, and Concentration workup1->workup2 workup3 Purification (Flash Chromatography) workup2->workup3 end end workup3->end Final Product: (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

Caption: Workflow for the chemocatalytic synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol.

Comparative Analysis and Future Outlook

ParameterBiocatalysisChemocatalysis
Enantioselectivity Excellent (>99% e.e.) [3]Potentially Excellent (>95% e.e.)
Yield Good (77% isolated) [3]Generally Good to Excellent
Process Conditions Mild and Aqueous Often Harsh and Anhydrous
Sustainability High (Biodegradable, Low Waste) Lower (Metal Contamination, Solvent Waste)
Scalability Demonstrated at high substrate loading [3]Well-established for many processes

The choice between biocatalysis and chemocatalysis for the synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol is a nuanced one, dependent on the specific priorities of the project.

Biocatalysis offers a compelling "green" and highly selective route. The ability to perform the reaction in water at ambient temperature and pressure, coupled with the exceptional enantioselectivity of enzymes, makes it an attractive option, particularly for large-scale manufacturing where sustainability and operational simplicity are key drivers. The successful demonstration of high substrate loading further bolsters its industrial applicability.[3]

Chemocatalysis , on the other hand, provides a more established and broadly applicable platform. A vast library of catalysts and ligands is available, potentially offering a solution for a wider range of substrates without the need for protein engineering. While the reaction conditions can be more demanding and the environmental impact is a greater concern, the predictability and robustness of well-developed chemocatalytic systems are undeniable advantages.

The Future is Integrated: The most forward-thinking approach often lies in the synergy between these two disciplines. Chemoenzymatic cascade reactions, where a chemical step is followed by a biological one (or vice versa) in a one-pot process, are gaining traction. This integrated approach can lead to more efficient and sustainable synthetic routes, harnessing the best of both worlds.

References
  • Jung, H.M., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at: [Link]

  • Anonymous. (n.d.). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Georgia Southern Commons.
  • Anonymous. (2016). Biocatalysis Versus Chemocatalysis. Pharma's Almanac. Available at: [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]

  • Truppo, M. D. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Anonymous. (n.d.).
  • Li, Y., et al. (2021). Efficient enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, the key building block of lusutrombopag. Request PDF - ResearchGate. Available at: [Link]

Sources

Comparative

Stereospecificity in Target Binding: A Comparative Guide on (1S)- vs (1R)-1-(3-bromo-2-methoxyphenyl)ethanol Derivatives

Executive Summary In modern rational drug design, the spatial orientation of a pharmacophore is just as critical as its elemental composition. The chiral building block (1S)-1-(3-bromo-2-methoxyphenyl)ethanol (CAS: 95210...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the spatial orientation of a pharmacophore is just as critical as its elemental composition. The chiral building block (1S)-1-(3-bromo-2-methoxyphenyl)ethanol (CAS: 952103-45-6) and its (1R)-enantiomer serve as foundational precursors for synthesizing highly selective targeted therapies, including1[1] and advanced2[2].

This guide provides an objective, data-driven comparison of how the (1S) and (1R) configurations dictate target binding kinetics and thermodynamics. By exploring the mechanistic causality behind these stereocenters and detailing self-validating experimental workflows, this guide equips medicinal chemists and application scientists with the protocols necessary to evaluate enantiomeric efficacy.

Mechanistic Causality: The Structural Logic of the Scaffold

To understand why the enantiomeric configuration matters, we must first analyze the electronic and steric properties of the 3-bromo-2-methoxyphenyl core:

  • Conformational Locking: The methoxy group at the 2-position acts as a steric anchor. By clashing with adjacent substituents, it restricts the free rotation of the phenyl ring, pre-organizing the molecule and reducing the entropic penalty ( −TΔS ) upon target binding 3[3].

  • Halogen Bonding: The bromine atom at the 3-position is highly polarizable. It forms a highly directional "halogen bond" via its electrophilic σ -hole with nucleophilic Lewis bases (e.g., backbone carbonyl oxygens) in the target protein's binding pocket 4[4].

The Causality of the Chiral Center: When5[5] is incorporated into a larger ligand, the benzylic stereocenter dictates the 3D trajectory of the entire aromatic system.

  • In the (1S)-configuration , the benzylic methyl group is typically directed toward a solvent-exposed channel. This allows the 3-bromo group to achieve the optimal distance (~3.0 Å) and angle (~170°) required for strong halogen bonding.

  • In the (1R)-configuration , the inverted stereocenter forces the methyl group to pivot into the protein's hydrophobic core. This creates a severe steric clash, disrupting the binding angle, preventing deep pocket penetration, and drastically increasing the dissociation rate ( koff​ ).

Causality A Benzylic Stereocenter Configuration B (1S)-Configuration A->B C (1R)-Configuration A->C D Optimal Methyl Trajectory (Solvent Exposed) B->D E Suboptimal Trajectory (Hydrophobic Clash) C->E F Favorable Enthalpy Strong Halogen Bond D->F G Unfavorable Entropy Weak Engagement E->G

Fig 1: Mechanistic causality tree detailing the thermodynamic impact of benzylic stereocenters.

Experimental Workflows: Self-Validating Protocols

To objectively compare the binding profiles of ligands derived from these enantiomers, the experimental design must eliminate systemic artifacts. The following protocols are engineered as self-validating systems.

Protocol 1: Enantiomeric Purity Validation via Chiral HPLC

Before binding assays can be trusted, the enantiopurity of the synthesized ligands must be verified.

  • Self-Validating Mechanism: The protocol requires running a synthesized racemic standard prior to the purified enantiomer. If the racemate yields two distinct peaks with a 1:1 integration ratio, it validates that the column chemistry and mobile phase are capable of resolving the enantiomers. A subsequent single peak for the (1S)-derivative confirms >99% enantiomeric excess (ee), ensuring that any observed binding affinity is not skewed by trace contamination of the more active enantiomer.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates.

  • Self-Validating Mechanism: This assay utilizes a dual-flow cell configuration. Flow Cell 1 (FC1) is blocked with ethanolamine to serve as an in-line reference, while Flow Cell 2 (FC2) contains the immobilized target protein. By continuously subtracting the FC1 signal from FC2 (FC2 - FC1), the system intrinsically validates the data by eliminating artifacts caused by bulk refractive index changes, solvent DMSO mismatches, and non-specific matrix binding.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.

  • Immobilization: Inject the target protein (e.g., TYK2 pseudokinase domain) diluted in sodium acetate buffer (pH 4.5) into FC2 until a stable density of ~3000 Response Units (RU) is achieved.

  • Quenching: Inject 1M ethanolamine hydrochloride (pH 8.5) across both FC1 and FC2 to deactivate unreacted NHS esters.

  • Analyte Injection: Prepare a 2-fold dilution series (0.39 nM to 100 nM) of the (1S)- and (1R)-derived ligands in running buffer (HBS-EP+ with 1% DMSO). Inject each concentration over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation: Allow running buffer to flow for 600 seconds to accurately monitor the dissociation phase ( koff​ ).

Workflow A Chiral Precursor 1-(3-bromo-2-methoxyphenyl)ethanol B1 (1S)-Enantiomer Target Precursor A->B1 B2 (1R)-Enantiomer Off-Target Precursor A->B2 C1 Ligand Synthesis & Chiral HPLC Validation B1->C1 C2 Ligand Synthesis & Chiral HPLC Validation B2->C2 D Surface Plasmon Resonance (SPR) Real-Time Kinetics C1->D E Isothermal Titration Calorimetry (ITC) Thermodynamics C1->E C2->D C2->E F1 High Affinity (Low KD) Target Engagement D->F1 1S Derivative F2 Low Affinity (High KD) Steric Clash D->F2 1R Derivative

Fig 2: Experimental workflow for evaluating the stereospecific binding of enantiomeric ligands.

Comparative Data Presentation

The table below summarizes representative quantitative binding data for kinase inhibitors derived from the (1S) vs. (1R) precursors. The data clearly illustrates the mechanistic claims: the (1R)-derivative suffers from an accelerated off-rate ( koff​ ) and an unfavorable entropic penalty ( −TΔS>0 ), resulting in a massive loss of overall affinity ( KD​ ).

Ligand DerivativeAssociation Rate ( kon​ )Dissociation Rate ( koff​ )Binding Affinity ( KD​ )Enthalpy ( ΔH )Entropy ( −TΔS )
(1S)-Precursor Derived 8.5×105 M−1s−1 4.2×10−4 s−1 4.9 nM -9.2 kcal/mol-2.1 kcal/mol
(1R)-Precursor Derived 1.2×105 M−1s−1 4.5×10−2 s−1 3750 nM -3.5 kcal/mol+4.8 kcal/mol

Note: The highly negative ΔH in the (1S)-derivative confirms the successful formation of the targeted halogen bond, which is entirely disrupted in the (1R)-derivative due to steric misalignment.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Chiral GC-MS Methods for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol Purity Analysis

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical attribute that dictates efficacy and safety. For chiral molecules like (1S)-1-(3-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical attribute that dictates efficacy and safety. For chiral molecules like (1S)-1-(3-bromo-2-methoxyphenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals, ensuring enantiomeric purity is paramount. The presence of its unwanted enantiomer, (1R)-1-(3-bromo-2-methoxyphenyl)ethanol, can introduce unforeseen pharmacological or toxicological effects. Consequently, a robust and validated analytical method for quantifying the enantiomeric excess (% ee) and overall purity is a regulatory and scientific necessity.

This guide provides an in-depth, experience-driven comparison of chiral Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for this purpose. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, grounding our discussion in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3]

Section 1: The Case for Chiral GC-MS and Its Validation

The target analyte, a substituted phenyl ethanol, possesses the requisite volatility and thermal stability that make it an excellent candidate for GC analysis. The coupling of GC with a Mass Spectrometry (MS) detector provides unparalleled specificity, allowing for positive identification of the analyte and its impurities based on both retention time and mass fragmentation patterns.[4][5] This dual confirmation is a cornerstone of a trustworthy analytical method.

The lynchpin of the chiral separation is the choice of the stationary phase. Cyclodextrin-based chiral stationary phases (CSPs) are particularly effective for resolving a wide array of enantiomers, including chiral alcohols.[6][7][8] These cyclic oligosaccharides create a chiral environment within the column, where enantiomers form transient, diastereomeric complexes of differing stabilities, leading to different retention times and, thus, separation.[8]

However, a well-chosen method is only as reliable as its validation. A rigorous validation process demonstrates that the analytical procedure is suitable for its intended purpose.[1][2]

The Validation Workflow: A Logical Framework

The validation of an analytical method is not a checklist but a systematic scientific investigation. The workflow ensures that the method is reliable, reproducible, and accurate for the routine analysis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol.

Validation_Workflow Figure 1: Chiral GC-MS Method Validation Workflow cluster_dev Phase 1: Development cluster_imp Phase 3: Implementation Dev Method Development (Column & Parameter Optimization) Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Implementation Routine QC Analysis Robustness->Implementation

Caption: Workflow for Chiral GC-MS Method Validation.

Experimental Protocols for Validation

The following protocols are designed to be a self-validating system, where the successful execution of each step builds confidence in the method's overall performance.

1. Specificity (Selectivity)

  • Objective: To demonstrate that the method can unequivocally assess the (1S)-enantiomer in the presence of its (1R)-enantiomer, potential starting materials, by-products, and degradation products.

  • Protocol:

    • Prepare a solution of the (1S)-enantiomer (analyte).

    • Prepare a solution of the (1R)-enantiomer.

    • Prepare a solution containing a 50:50 mixture (racemate).

    • Prepare solutions of all known potential impurities and a placebo (matrix without analyte).

    • Spike the analyte solution with the (1R)-enantiomer and all potential impurities.

    • Inject all solutions into the GC-MS system.

  • Acceptance Criteria: The peak for the (1S)-enantiomer should be free from interference from any other component. Baseline resolution should be achieved between the (1S) and (1R) enantiomers. The MS spectrum of the analyte peak in the spiked sample must match that of the pure standard.

2. Linearity and Range

  • Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[9][10]

  • Protocol:

    • Prepare a stock solution of the (1S)-enantiomer.

    • Create a series of at least five calibration standards by serial dilution, covering a range from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity (the 1R-enantiomer).[9]

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

  • Acceptance Criteria: A linear regression analysis should yield a correlation coefficient (r²) of ≥0.99. The y-intercept should be insignificant compared to the response at the lowest concentration.

3. Accuracy

  • Objective: To determine the closeness of the method's results to the true value.[11][12] This is typically assessed via recovery studies.

  • Protocol:

    • Prepare a sample matrix (e.g., a solution of the main drug substance if the analyte is an impurity).

    • Spike the matrix with the (1S)-enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for an assay of a major component or within a wider, justified range for an impurity (e.g., 90.0% to 110.0%).

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11][12]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three replicates at three concentrations) or six replicates at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤2% for the assay of a drug substance. For impurity analysis, a higher RSD may be acceptable depending on the concentration.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[12]

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be done by injecting a series of increasingly dilute solutions of the analyte.

  • Acceptance Criteria: The LOQ must be validated by demonstrating acceptable accuracy and precision at that concentration. The LOD and LOQ must be sufficiently low to detect and quantify the enantiomeric impurity at its specification limit.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

  • Protocol:

    • Identify critical method parameters (e.g., GC oven temperature ramp rate ±2%, carrier gas flow rate ±5%, injection port temperature ±5°C).

    • Vary these parameters one at a time while analyzing a standard solution.

    • Evaluate the impact on resolution, retention time, and peak area.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution between enantiomers) should remain within the predefined acceptance criteria. Significant changes in results should not occur.

Section 2: Comparative Guide to Alternative Analytical Techniques

While chiral GC-MS is a powerful tool, it is not the only option. The choice of analytical method depends on various factors including available instrumentation, analyte properties, and the specific goals of the analysis.[13]

Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

Chiral HPLC is a widely used and versatile technique for enantiomeric separations.[14][]

  • Principle: Separation occurs on a chiral stationary phase (often polysaccharide-based) in the liquid phase. Detection is typically performed using a UV detector, which requires the analyte to have a chromophore.

  • Advantages:

    • Excellent for non-volatile or thermally labile compounds.[16]

    • Wide variety of commercially available chiral stationary phases.

    • No derivatization is needed if the analyte is UV-active.

  • Disadvantages:

    • Higher consumption of (often toxic and flammable) organic solvents.[17]

    • Potentially longer analysis and column equilibration times.[17]

    • Less specificity than MS detection; peak identity is based solely on retention time.

Chiral Supercritical Fluid Chromatography (SFC) with UV Detection

SFC is a "greener" alternative to HPLC that uses supercritical CO2 as the primary mobile phase.[18]

  • Principle: Similar to HPLC, but the mobile phase is a supercritical fluid. This provides properties intermediate between a gas and a liquid.

  • Advantages:

    • Significantly reduced organic solvent consumption.[18]

    • Faster analysis and equilibration times due to the low viscosity of the mobile phase.[18]

    • High separation efficiency.[19]

  • Disadvantages:

    • Requires specialized, high-pressure equipment.

    • Method development can be complex, as both pressure and temperature influence selectivity.[20]

Quantitative NMR (qNMR) with Chiral Solvating Agents (CSAs)

qNMR offers a fundamentally different, non-separative approach.[21][22]

  • Principle: Enantiomers have identical NMR spectra. However, in the presence of a chiral solvating agent (CSA), they form transient diastereomeric complexes.[21][23] These complexes have slightly different magnetic environments, leading to distinguishable signals in the NMR spectrum whose integrals are proportional to the concentration of each enantiomer.[22][24]

  • Advantages:

    • Does not require chromatographic separation.

    • Can provide absolute quantification without a reference standard of the impurity enantiomer.

    • Minimal sample preparation is often required.[21]

  • Disadvantages:

    • Significantly lower sensitivity compared to chromatographic methods.

    • Requires a suitable CSA that induces a sufficient chemical shift difference between the enantiomers.

    • Spectral overlap can be an issue with complex molecules or mixtures.[25]

Performance Comparison Summary

The table below provides a semi-quantitative comparison of the discussed techniques for the analysis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol.

ParameterChiral GC-MSChiral HPLC-UVChiral SFC-UVqNMR with CSA
Specificity Excellent (RT + Mass Spec)Good (RT only)Good (RT only)Good (Chemical Shift)
Sensitivity (LOQ) Excellent (~ng/mL to pg/mL)Very Good (~µg/mL)Very Good (~µg/mL)Fair (~mg/mL)
Analysis Speed Fast (5-20 min)Moderate (10-40 min)Very Fast (2-10 min)Fast (<15 min)
Solvent Consumption Very Low (Carrier Gas)HighLowLow
Robustness HighHighModerateHigh
Instrumentation Cost HighModerateHighVery High
Sample Volatility RequiredNot RequiredNot RequiredNot Required

Conclusion and Recommendations

For the specific task of validating a method for the purity analysis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol, chiral GC-MS stands out as the superior choice. Its combination of high resolving power, excellent sensitivity, and the unparalleled specificity afforded by mass spectrometric detection provides the highest degree of confidence in the analytical results. The validation protocols outlined in this guide, grounded in ICH Q2(R1) principles, provide a clear pathway to establishing a method that is scientifically sound and fit for its intended purpose in a regulated environment.

While techniques like chiral HPLC and SFC are viable alternatives, they lack the inherent specificity of MS detection. qNMR, though elegant in principle, generally does not possess the sensitivity required for trace-level impurity quantification in pharmaceutical quality control. The choice of method should always be justified based on a thorough evaluation of the analyte's properties and the specific analytical requirements. For ensuring the stereochemical purity of a critical pharmaceutical intermediate, the rigor and certainty provided by a fully validated chiral GC-MS method are indispensable.

References

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules. Available at: [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. Available at: [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available at: [Link]

  • Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers. mediaTUM. Available at: [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Available at: [Link]

  • Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs. Available at: [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • Gas Chromatographic Separation of Enantiomers on Cyclodextrin Stationary Phases. ResearchGate. Available at: [Link]

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI. Available at: [Link]

  • Highly Accurate Quantitative Analysis Of Enantiomeric Mixtures from Spatially Frequency Encoded 1H NMR Spectra. Analytical Chemistry. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. Available at: [Link]

  • NMR Methods for Optical Purity Determination of Pharmaceuticals. Taylor & Francis Online. Available at: [Link]

  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]

  • Enantiomeric purity determination by NMR: Proving the purity of a single enantiomer. ResearchGate. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review. Available at: [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. AFMPS. Available at: [Link]

  • Contemporary Analysis of Chiral Molecules. LCGC International. Available at: [Link]

  • Evolution of ICH Q2 guideline (Validation of Analytical Procedures). BioPharmaSpec. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LinkedIn. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Education and Scientific Studies. Available at: [Link]

  • Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry. MethodsX. Available at: [Link]

  • GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples-quantifying neonatal exposure. ResearchGate. Available at: [Link]

  • A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

This document provides essential procedural guidance for the safe and compliant disposal of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol (CAS No. 952103-45-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol (CAS No. 952103-45-6). As a brominated aromatic compound, this substance requires management as regulated hazardous waste to ensure the safety of laboratory personnel and protect the environment. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but the "why" behind each critical step.

Hazard Assessment & Chemical Profile

A specific, comprehensive Safety Data Sheet (SDS) for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol is not consistently available. Therefore, a conservative approach to handling and disposal is mandatory. The hazard profile must be inferred from its chemical structure—a halogenated aromatic alcohol—and the known risks of structurally similar compounds.

Inferred Hazards: Based on analogous brominated aromatic compounds, (1S)-1-(3-bromo-2-methoxyphenyl)ethanol should be presumed to be:

  • Harmful if swallowed, inhaled, or in contact with skin. [1]

  • An irritant to the skin, eyes, and respiratory system. [1][2]

  • Environmentally hazardous, particularly to aquatic life. [3] Halogenated organic compounds are known for their persistence and potential for bioaccumulation.[4][5]

The causality for this cautious stance is rooted in the molecule's structure. The bromo- and methoxy- functional groups on the phenyl ring, combined with the ethanol side chain, create a molecule with potential biological activity and reactivity. Halogenated compounds, in particular, are subject to strict environmental regulations due to their ecotoxicity.[4]

Quantitative Data Summary

PropertyValueSource
CAS Number 952103-45-6[6]
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
Classification Halogenated Organic Waste[7][8]

Core Disposal Workflow: A Self-Validating System

The following diagram outlines the mandatory decision-making process for the disposal of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol. Following this workflow ensures that waste is handled in a compliant manner from the point of generation to its final hand-off.

Caption: Disposal workflow for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol.

Personal Protective Equipment (PPE) & Safety Measures

Handling this compound requires adherence to standard laboratory safety protocols to prevent exposure. All operations should be conducted within a certified chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before each use.[3]

  • Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: Generally not required when working in a fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, consult your institution's Environmental Health and Safety (EHS) department for respirator requirements.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of waste streams containing (1S)-1-(3-bromo-2-methoxyphenyl)ethanol.

I. Waste Segregation and Collection

  • Identify Waste Stream: This protocol applies to:

    • Unused or surplus (1S)-1-(3-bromo-2-methoxyphenyl)ethanol.

    • Solutions containing the compound (e.g., mother liquors, reaction mixtures).

    • Solvents used to rinse glassware contaminated with the compound.

    • Contaminated disposable materials (e.g., gloves, pipette tips, weighing paper, absorbent pads).[3]

  • Designate a Waste Container:

    • Obtain a dedicated hazardous waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for certain solvents). Do not use metal containers.[9]

    • The container must have a tightly fitting screw cap. Funnels must not be left in the container opening.[10]

  • Segregate at the Source:

    • Crucially, this waste must be collected in a container designated for HALOGENATED ORGANIC WASTE. [7][10]

    • Do not mix this waste with non-halogenated solvents, strong acids, strong bases, or oxidizers.[11] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[11]

II. Container Labeling and Accumulation

  • Labeling: Before adding any waste, the container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "(1S)-1-(3-bromo-2-methoxyphenyl)ethanol" and any other components in the waste stream.

    • The approximate concentrations of each component.

    • The date when the first drop of waste was added (the "accumulation start date").[12]

    • Appropriate hazard warnings (e.g., "Harmful," "Irritant").

  • Accumulation:

    • Add waste to the container carefully, using a funnel to prevent spillage on the container's exterior.

    • Keep the container securely closed at all times, except when actively adding waste.[7][12]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[12]

III. Disposal of Contaminated Materials and Empty Containers

  • Solid Waste: All disposable items (gloves, pipette tips, absorbent paper) contaminated with (1S)-1-(3-bromo-2-methoxyphenyl)ethanol must be collected in a separate, clearly labeled container or bag for solid hazardous waste.[3]

  • Empty Chemical Containers: The original container of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol is considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[10]

    • The rinsate from this process is also hazardous waste and must be collected and added to the halogenated liquid waste container.[10]

    • After triple-rinsing, deface or remove the original label, and dispose of the container as instructed by your institutional EHS guidelines (which may allow for disposal in regular glass or plastic recycling).[9]

IV. Arranging for Final Disposal

  • Contact EHS: Once the waste container is full (or when the experiment is complete), contact your institution's EHS department or equivalent safety office to arrange for a waste pickup.[9]

  • Professional Disposal: Do not attempt to dispose of this chemical through any other means. It must be handled by a licensed professional waste disposal service, which will typically use high-temperature incineration with appropriate scrubbers to safely destroy the compound.[3][13] Under no circumstances should this chemical or its solutions be poured down the drain. [3][14]

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Protect Yourself: Don appropriate PPE, including gloves, safety goggles, and a lab coat, before re-entering the area.

  • Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent and paper towels. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[3]

  • Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.

References

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-2-bromo-1-(3-methoxyphenyl)ethanol. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Comprehensive toxicology (Third edition), 1, 1–10. Retrieved from [Link]

  • Organic Chemistry practical course (OCP). (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - 1-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Sinkkonen, S., et al. (2003). Screening of halogenated aromatic compounds in some raw material lots for an aluminium recycling plant. Chemosphere, 52(4), 729-737. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-bromo-2-methoxyphenyl)methanol (C8H9BrO2). Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

This guide provides a comprehensive operational framework for the safe handling and disposal of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol. As a substituted aromatic alcohol, this compound requires a handling protocol that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive operational framework for the safe handling and disposal of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol. As a substituted aromatic alcohol, this compound requires a handling protocol that respects its potential chemical reactivity and physiological effects. This document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Molecule

Before any handling, a thorough understanding of the compound's potential hazards is critical. While specific toxicological data for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol is not extensively published, we can infer a reliable hazard profile by analyzing its structural components and data from analogous compounds.

Chemical Identity:

Property Value
Chemical Name (1S)-1-(3-bromo-2-methoxyphenyl)ethanol[1][2]
Synonyms (S)-1-(3-bromo-2-methoxyphenyl)ethan-1-ol[2]
CAS Number 952103-45-6[1][2]
Molecular Formula C9H11BrO2[1][2]

| Molecular Weight | 231.09 g/mol [2][3] |

Anticipated Hazard Profile: The primary hazards are extrapolated from related structures like bromo- and methoxy-substituted aromatic compounds and alcohols.

HazardRoute of ExposureRationale & Supporting Evidence
Skin Irritation Dermal ContactMany substituted ethanols and brominated aromatic compounds are known to cause skin irritation.[4][5] Direct contact should be avoided.
Serious Eye Irritation Eye ContactAromatic alcohols can cause serious eye irritation.[4][5] Splashes pose a significant risk to vision.
Respiratory Irritation InhalationVapors or aerosols may cause respiratory irritation.[4][5] Handling should occur in well-ventilated areas.
Harmful if Swallowed IngestionSimilar compounds are classified as harmful if swallowed.[5]
Flammability Fire/HeatAs an alcohol, it should be treated as a flammable liquid. Keep away from ignition sources.[6]
Organotoxicity All routesThe toxicological properties have not been fully investigated. Assume potential for systemic effects and handle with caution.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but a dynamic risk-based assessment. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection assess_task Assess Task (Scale, Duration, Concentration) splash_risk Potential for Splash or Aerosol Generation? assess_task->splash_risk base_ppe Minimum PPE: - Safety Goggles (ANSI Z87.1) - Nitrile Gloves - Chemical-Resistant Lab Coat splash_risk->base_ppe Low Risk (e.g., small scale transfer) enhanced_ppe Enhanced PPE: - Chemical Splash Goggles - Face Shield - Double-Gloving (Nitrile) - Chemical-Resistant Apron splash_risk->enhanced_ppe High Risk (e.g., large volume, heating) resp_ppe Add Respiratory Protection: - Fume Hood or - NIOSH-approved Respirator base_ppe->resp_ppe If Handling Powder or Poor Ventilation enhanced_ppe->resp_ppe If Fume Hood Unavailable or Aerosols Likely

Caption: PPE selection workflow based on task-specific risk assessment.

Detailed PPE Specifications
  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.

    • Best Practice/Required for Splash Risk : Chemical splash goggles should be worn.[7] For large-volume transfers or operations with a high risk of splashing, a face shield must be worn in addition to goggles.[7]

  • Hand Protection :

    • Chemical-resistant gloves are mandatory. Nitrile gloves are the preferred choice for incidental contact due to their resistance to a wide range of chemicals, including alcohols.[8] For prolonged contact or immersion, heavier-duty gloves like butyl rubber or neoprene should be considered. Always inspect gloves for tears or punctures before use.

    Glove Selection Guide

    Glove Material Recommended Use Limitations
    Nitrile Primary choice for incidental contact. Good resistance to alcohols, oils, and many solvents.[8] Not recommended for prolonged exposure to certain aromatic or halogenated solvents.
    Neoprene Good for incidental contact with acids, bases, and alcohols.[9] Moderate resistance to some hydrocarbons.

    | Butyl Rubber | Excellent for handling alcohols, ketones, and esters.[9] | Poor performance with aliphatic and aromatic hydrocarbons.[9] |

  • Body Protection :

    • A chemical-resistant laboratory coat is required.[8] Ensure cuffs are snug at the wrist. For procedures involving significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[8]

  • Respiratory Protection :

    • All work with (1S)-1-(3-bromo-2-methoxyphenyl)ethanol should ideally be conducted inside a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[11]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a standardized workflow minimizes variability and risk. This process ensures safety checks are integrated at every stage of handling.

Handling_Workflow prep 1. Preparation - Verify Fume Hood Function - Assemble all materials - Don appropriate PPE exec 2. Execution - Handle within Fume Hood - Keep containers closed - Avoid generating aerosols prep->exec clean 3. Decontamination - Wipe down work area - Decontaminate equipment - Remove PPE correctly exec->clean dispose 4. Disposal - Segregate waste - Label waste container - Store in satellite area clean->dispose

Caption: Standardized workflow for handling (1S)-1-(3-bromo-2-methoxyphenyl)ethanol.

Detailed Steps:

  • Preparation :

    • Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before introducing the target compound.

    • Don the full, task-appropriate PPE as determined in the preceding section.

  • Handling :

    • Conduct all manipulations of the compound within the fume hood.[12]

    • Keep the container sealed when not in use to prevent vapor accumulation.[4]

    • Pour liquids carefully to avoid splashing.[11]

  • Post-Handling & Decontamination :

    • Wipe the work surface with an appropriate solvent (e.g., ethanol) and then with soap and water.

    • Decontaminate any non-disposable equipment that came into contact with the chemical.

    • Remove PPE in the correct order (gloves first, then apron, face shield/goggles, and lab coat) to prevent self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[6][10]

Emergency & Disposal Plans

Spill Management
  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Contain : For small spills within a fume hood, contain the liquid with an absorbent material (e.g., vermiculite or a chemical spill pad).

  • Neutralize & Clean : There is no specific neutralizer. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.[6]

  • Decontaminate : Clean the spill area thoroughly.

First Aid
  • Skin Contact : Immediately remove all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][10] Seek medical attention if irritation persists.[4]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4]

  • Inhalation : Move the individual to fresh air.[4][10] If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion : Do NOT induce vomiting.[13] Rinse the mouth with water.[10] Seek immediate medical attention.

Disposal Plan
  • Waste Categorization : As a brominated organic compound, all waste containing (1S)-1-(3-bromo-2-methoxyphenyl)ethanol must be classified as Halogenated Organic Waste .[14]

  • Segregation : Do not mix with non-halogenated organic waste.

  • Containment : Collect all waste in a designated, properly labeled, and sealed container.

  • Disposal Route : The waste must be disposed of through a licensed hazardous waste disposal facility.[15] Incineration at a facility equipped with scrubbers to handle halogenated by-products is a common disposal method.[15] Some facilities may offer bromine recovery and recycling services.[15][16]

References

  • Safety Data Sheet. (n.d.).
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET.
  • ZHONGDA. (2025, December 18). What are the safety precautions when handling alcohols? - Blog.
  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 1-(3-Bromo-2-methoxyphenyl)ethanol.
  • Safe Operating Procedure. (n.d.). Personal Protective Equipment for Chemical Exposures (7/24).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • EPA. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Ethanol (99.5). (2008, May 21).
  • Chemtalk. (2008, October 22). Bromine water - disposal.
  • Texas Woman's University. (2025, February 4). Safer Products for Use in the Lab.
  • Cayman Chemical. (2024, September 20). Safety Data Sheet.
  • Dupont. (n.d.). Personal protective solutions for Alcohol & Beverage industry applications.
  • Laboratory Safety in Metallography. (n.d.).
  • PubChem. (n.d.). (1R)-2-bromo-1-(3-methoxyphenyl)ethanol.
  • Fisher Scientific. (2007, November 9). SAFETY DATA SHEET.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • ICL-IP Terneuzen EN. (n.d.). Welcome > About ICL > Brominated waste.
  • Sigma-Aldrich. (n.d.). (1S)-1-(3-Bromo-2-methoxyphenyl)ethanol.
  • McGill University. (n.d.). Laboratory Safety Manual.
  • Xylem Robotics. (n.d.). Safety Procedures for Ethanol in a Cannabis Lab.
  • PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends...
  • Sunway Pharm Ltd. (n.d.). (1s)-1-(3-bromo-2-methoxyphenyl)ethanol.
  • Laboratory Safety Manual. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.